molecular formula C20H24N2O4 B241882 11-Hydroxyrankinidine CAS No. 122590-03-8

11-Hydroxyrankinidine

Cat. No.: B241882
CAS No.: 122590-03-8
M. Wt: 356.4 g/mol
InChI Key: FALAMCOLIJTCTR-QDEBKDIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxyrankinidine (CAS 122590-03-8) is a natural alkaloid compound isolated from the whole plant of Gelsemium elegans . With a molecular formula of C₂₀H₂₄N₂O₄ and a molecular weight of 356.4 g/mol, it is characterized as a powder that is soluble in common organic solvents such as DMSO and chloroform . The product is supplied with a high purity level of ≥98% . As a specialized natural product, this compound serves as a valuable reference standard and investigative tool in phytochemical research and pharmacological screening . Its structural properties make it suitable for in vitro studies exploring the bioactivity of plant-derived alkaloids. Researchers are advised to prepare stock solutions in appropriate solvents, with recommended storage of the powder at -20°C to ensure long-term stability . Intended Use and Handling: This product is labeled For Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should refer to the provided Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAMCOLIJTCTR-QDEBKDIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122590-03-8
Record name 11-Hydroxyrankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Biological Genesis of 11-Hydroxyrankinidine: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GELSEMIUM, UK – December 9, 2025 – An in-depth analysis of the biosynthetic pathway of 11-Hydroxyrankinidine, a monoterpene indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus, reveals a fascinating enzymatic process orchestrated by a specific cytochrome P450 enzyme. This technical guide provides a comprehensive overview of the biological origin of this complex natural product, catering to researchers, scientists, and drug development professionals.

This compound is a member of the humantenine-type alkaloids and is isolated from plant species such as Gelsemium elegans and Gelsemium rankinii. Its intricate chemical architecture originates from the general MIA pathway, which commences with the precursor strictosidine (B192452). The biosynthesis of the vast array of Gelsemium alkaloids, including the humantenine (B602792) family, follows a divergent path after the formation of the strictosidine aglycone.

A pivotal discovery in understanding the formation of this compound has been the identification of a conserved gene cluster in Gelsemium sempervirens. This cluster is instrumental in the late-stage modifications of humantenine-type alkaloids. Central to this process is the enzyme designated RH11H3, a cytochrome P450 monooxygenase. This enzyme is responsible for the stereo- and regio-selective hydroxylation of the indole nucleus at the C-11 position of a rankinidine (B1678811) precursor.

This hydroxylation event is a critical step, leading directly to the formation of this compound. Subsequent enzymatic modifications, such as methylation by enzymes like RH11OMT, which is also found in the same gene cluster, can further diversify the alkaloid profile within the plant.

Quantitative Data Summary

At present, specific enzyme kinetic parameters for RH11H3, such as Michaelis constant (K_m) and maximum reaction velocity (V_max), are not extensively documented in publicly accessible literature. Further enzymatic characterization is required to quantify the efficiency and substrate specificity of this hydroxylation step. The following table summarizes the type of quantitative data that is crucial for a complete understanding of this biosynthetic step and will be populated as research progresses.

ParameterValueSubstrateExperimental ConditionsReference
K_m Data not availableRankinidineTo be determined
V_max Data not availableRankinidineTo be determined
k_cat Data not availableRankinidineTo be determined
k_cat/K_m Data not availableRankinidineTo be determined

Experimental Protocols

The elucidation of the function of RH11H3 and the analysis of its product, this compound, involve a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of RH11H3 in Saccharomyces cerevisiae

This protocol describes the functional expression of the cytochrome P450 enzyme RH11H3 in a yeast system, a common platform for characterizing plant-based enzymes.

  • Gene Synthesis and Cloning: The coding sequence of RH11H3 from Gelsemium sempervirens is codon-optimized for expression in S. cerevisiae and synthesized commercially. The gene is then cloned into a yeast expression vector, such as pYES-DEST52, which typically contains a galactose-inducible GAL1 promoter and a selectable marker.

  • Yeast Transformation: The expression vector containing RH11H3 is transformed into a suitable S. cerevisiae strain (e.g., WAT11) which also expresses a cytochrome P450 reductase, essential for the activity of RH11H3. Transformation is achieved using the lithium acetate/polyethylene glycol method.

  • Culture and Induction: Transformed yeast cells are grown in a selective medium lacking the appropriate nutrient (e.g., uracil) to maintain the plasmid. A pre-culture is grown in a glucose-containing medium to repress the GAL1 promoter. For protein expression, cells are transferred to a galactose-containing medium to induce the expression of RH11H3.

  • Microsome Isolation: After induction, yeast cells are harvested by centrifugation. The cell pellet is washed and then mechanically disrupted using glass beads in a homogenization buffer. The cell lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction, which contains the expressed enzyme. The microsomal pellet is resuspended in a storage buffer and stored at -80°C.

Protocol 2: In Vitro Enzyme Assay for RH11H3 Activity

This assay is designed to determine the catalytic activity of the heterologously expressed RH11H3 enzyme.

  • Reaction Mixture Preparation: The assay is performed in a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). The reaction mixture contains the isolated yeast microsomes containing RH11H3, the substrate rankinidine (dissolved in a suitable solvent like DMSO), and a source of reducing equivalents, typically an NADPH regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specific period (e.g., 1-2 hours).

  • Reaction Termination and Product Extraction: The reaction is quenched by the addition of a solvent such as ethyl acetate. The mixture is vortexed, and the organic phase containing the product is separated by centrifugation. The solvent is then evaporated to concentrate the product.

  • Product Analysis: The extracted product is redissolved in a suitable solvent (e.g., methanol) and analyzed by UPLC-MS/MS to detect the formation of this compound.

Protocol 3: UPLC-MS/MS Analysis of this compound

This protocol outlines a sensitive and specific method for the detection and quantification of this compound.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For this compound (C₂₀H₂₂N₂O₄, MW: 370.4), the precursor ion would be [M+H]⁺ at m/z 371. The specific product ions would be determined by infusion of a pure standard.

    • Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy are optimized for maximum signal intensity.

Visualizing the Biosynthetic Logic

To illustrate the key relationships in the biological origin of this compound, the following diagrams have been generated using the DOT language.

Biosynthetic_Pathway_Overview Strictosidine Strictosidine MIA_Intermediates MIA Pathway Intermediates Strictosidine->MIA_Intermediates Rankinidine_Precursor Rankinidine MIA_Intermediates->Rankinidine_Precursor Hydroxyrankinidine This compound Rankinidine_Precursor->Hydroxyrankinidine RH11H3 (CYP450) 11-Hydroxylation Experimental_Workflow cluster_gene_discovery Gene Discovery and Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis Gene_Identification Identification of RH11H3 Gene Cluster Cloning Cloning into Expression Vector Gene_Identification->Cloning Yeast_Transformation Yeast Transformation (S. cerevisiae) Cloning->Yeast_Transformation Induction Protein Expression Induction Yeast_Transformation->Induction Microsome_Isolation Microsome Isolation Induction->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay LCMS_Analysis UPLC-MS/MS Analysis Enzyme_Assay->LCMS_Analysis

An In-depth Technical Guide to 11-Hydroxyrankinidine: Structure, Properties, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine is a naturally occurring, complex monoterpenoid indole (B1671886) alkaloid of the humantenine (B602792) type. First isolated from the plant Gelsemium elegans, a species renowned for its diverse and biologically active chemical constituents, this compound is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound was first isolated and its structure elucidated in 1989. It is classified as a humantenine-type alkaloid, characterized by a complex polycyclic ring system.

Chemical Structure:

While a 2D chemical structure diagram is not available in the public domain, its identity is confirmed by its molecular formula and spectroscopic data. The structure was originally determined by spectral comparison with the known alkaloids rankinidine (B1678811) and humantenirine.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₄N₂O₄[1][2]
Molecular Weight 356.42 g/mol [2]
CAS Number 122590-03-8[1][2]
Type of Compound Monoterpenoid Indole Alkaloid
Alkaloid Class Humantenine-type
Natural Source Gelsemium elegans[1]
Appearance Amorphous powder
Solubility Soluble in DMSO[1]

Spectroscopic Data

The structural elucidation of this compound was primarily based on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). The reported ¹H-NMR data provides key insights into the proton environment of the molecule.

Table 2: ¹H-NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J in Hz)Proton Assignment
7.14d, J = 8.1H-9
6.56d, J = 2.4H-12
6.48dd, J = 8.1, 2.4H-10

Note: The complete ¹H-NMR and ¹³C-NMR data are not fully available in the reviewed literature. The provided data is from the initial isolation report.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited in the public domain, the broader class of alkaloids from Gelsemium elegans has been extensively studied and shown to possess a range of pharmacological effects. These activities provide a basis for predicting the potential therapeutic applications of this compound.

Alkaloids from Gelsemium elegans have demonstrated:

  • Cytotoxic and Anti-tumor Activity: Many alkaloids from this plant have been evaluated for their ability to inhibit the growth of various cancer cell lines.[3][4]

  • Anti-inflammatory Effects: Extracts and isolated compounds from Gelsemium elegans have shown potential in modulating inflammatory pathways.[5]

  • Analgesic Properties: The plant has a history of use in traditional medicine for pain relief, and modern studies have investigated the analgesic effects of its alkaloid constituents.[4][5]

Given its structural similarity to other bioactive humantenine-type alkaloids, it is plausible that this compound may also exhibit cytotoxic, anti-inflammatory, or analgesic properties. Further research is required to fully characterize its biological activity profile.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Gelsemium elegans would typically involve a multi-step process. The logical workflow for such an isolation is depicted below.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried, powdered Gelsemium elegans plant material solvent_extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) plant_material->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel) acid_base->chromatography1 chromatography2 Further Chromatographic Steps (e.g., HPLC) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation and purification of alkaloids.

Protocol Details:

  • Extraction: The dried and powdered plant material of Gelsemium elegans is typically extracted with an organic solvent like methanol or ethanol (B145695) to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. Non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.

  • Chromatography: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This often involves column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.

Structural Elucidation

The determination of the chemical structure of an isolated natural product is a critical step. The logical relationship between different analytical techniques for structure elucidation is shown below.

G cluster_initial Initial Analysis cluster_nmr NMR Spectroscopy cluster_final Structure Confirmation ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula elucidation Final Structure Elucidation ms->elucidation uv_ir UV & IR Spectroscopy - Identify Functional Groups - Identify Chromophores uv_ir->elucidation nmr_1d 1D NMR (¹H, ¹³C) - Identify Proton & Carbon Environments nmr_2d 2D NMR (COSY, HSQC, HMBC) - Determine Connectivity nmr_1d->nmr_2d nmr_2d->elucidation xray X-ray Crystallography (if crystalline) - Determine 3D Structure xray->elucidation

Caption: Analytical techniques for natural product structure elucidation.

Protocol Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.

  • UV-Visible and Infrared Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, while IR spectroscopy helps in identifying functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) experiments provide information about the chemical environment of individual protons and carbon atoms. 2D NMR experiments (such as COSY, HSQC, and HMBC) are then used to establish the connectivity between atoms and piece together the molecular structure.

  • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.

In Vitro Biological Assays

To evaluate the potential biological activities of this compound, a variety of in vitro assays can be employed.

This assay is used to assess the effect of the compound on cell viability and proliferation, which is indicative of potential anti-cancer activity.[6][7]

Protocol Overview:

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium in 96-well plates.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Overview:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound, followed by stimulation with LPS to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated for each concentration, and the IC₅₀ value is determined.

While this is an in vivo assay, it is a common method for evaluating the analgesic potential of natural products.

Protocol Overview (e.g., Acetic Acid-Induced Writhing Test in Mice):

  • Animal Grouping: Mice are divided into control and treatment groups.

  • Compound Administration: The treatment groups are administered with different doses of this compound, while the control group receives the vehicle.

  • Induction of Pain: After a specific period, a solution of acetic acid is injected intraperitoneally to induce abdominal writhing (a pain response).

  • Observation: The number of writhes for each mouse is counted for a set duration.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose, which indicates the analgesic effect.

Signaling Pathways

Currently, there is no specific information available in the literature regarding the signaling pathways modulated by this compound. Future research in this area is crucial to understand its mechanism of action. Based on the known activities of other alkaloids from Gelsemium elegans, potential signaling pathways that could be investigated are those involved in apoptosis (e.g., caspase activation), inflammation (e.g., NF-κB signaling), and pain perception.

Conclusion

This compound is a structurally complex natural product with potential for interesting biological activities, given its origin and chemical class. This guide has summarized the currently available information on its chemical structure, properties, and potential for bioactivity. Significant gaps in knowledge remain, particularly concerning its full spectroscopic characterization, biological activity profile, and mechanism of action. Further research into this molecule is warranted to unlock its full therapeutic potential. This document serves as a valuable starting point for scientists and researchers embarking on the study of this intriguing alkaloid.

References

The Enigmatic Presence of 11-Hydroxyrankinidine in Gelsemium Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural abundance, analysis, and potential biological significance of 11-Hydroxyrankinidine, a lesser-studied monoterpenoid indole (B1671886) alkaloid within the Gelsemium genus. While quantitative data for many Gelsemium alkaloids are available, this guide highlights the current knowledge gap regarding the specific concentration of this compound and provides a framework for its future investigation.

Natural Abundance: An Unresolved Question

A thorough review of existing scientific literature reveals a notable absence of quantitative data for the natural abundance of this compound in any Gelsemium species. While studies have extensively profiled other alkaloids, such as gelsemine (B155926) and koumine, the concentration of this compound remains to be determined. One study on Gelsemium elegans did identify a related compound, 14-Hydroxyrankinidine, though its concentration was not reported.[1] This underscores the need for targeted analytical studies to ascertain the presence and concentration of this compound across different Gelsemium species and plant parts.

The following table summarizes the status of quantitative data for this compound and related compounds in prominent Gelsemium species based on the reviewed literature.

Gelsemium SpeciesCompoundPlant PartConcentration Data
Gelsemium elegansThis compoundNot SpecifiedNot Reported
14-HydroxyrankinidineNot SpecifiedPresent, but not quantified[1]
Gelsemium sempervirensThis compoundNot SpecifiedNot Reported
Gelsemium rankiniiThis compoundNot SpecifiedNot Reported

Experimental Protocols for Quantification

While specific protocols for this compound are not available, established methods for the quantification of other Gelsemium alkaloids can be readily adapted. The following is a detailed experimental protocol based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for analyzing complex plant extracts.[2]

Plant Material Preparation and Extraction
  • Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, stems, roots) from the desired Gelsemium species. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Accurately weigh a standardized amount of the powdered plant material (e.g., 1.0 g).

    • Add a defined volume of an appropriate extraction solvent (e.g., 70% methanol (B129727) in water).

    • Perform extraction using a suitable method such as ultrasonication or maceration for a specified duration.

    • Centrifuge the mixture to separate the supernatant from the solid plant debris.

    • Collect the supernatant and, if necessary, repeat the extraction process on the residue to ensure complete extraction of alkaloids.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of alkaloids (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile (B52724) or methanol with 0.1% formic acid. The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 35°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally effective for the analysis of alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound. The specific mass transitions would need to be determined by infusing a pure standard of the compound.

    • Optimization: Optimize key mass spectrometer parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to maximize the signal intensity for this compound.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be thoroughly validated according to established guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Establish a calibration curve using a series of standard solutions of this compound of known concentrations.

  • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples spiked with a known amount of the standard.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method can accurately measure the analyte of interest without interference from other components in the sample matrix.

Signaling Pathways: A Frontier for Discovery

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The biological activities of many Gelsemium alkaloids are attributed to their interaction with neuronal receptors, but the specific targets of this compound remain unknown. Future research in this area could involve:

  • In vitro receptor binding assays: To screen for potential interactions of this compound with a panel of neurotransmitter receptors.

  • Cell-based functional assays: To investigate the effect of this compound on downstream signaling events in relevant cell lines.

  • In vivo studies: To explore the physiological and behavioral effects of this compound in animal models.

Visualizing the Path Forward: Diagrams for Research Workflows

To aid researchers in their investigation of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Alkaloid Extraction cluster_analysis UPLC-MS/MS Analysis cluster_quantification Quantification & Validation p1 Select Gelsemium Species p2 Collect Plant Parts (Leaves, Stems, Roots) p1->p2 p3 Drying & Grinding p2->p3 e1 Solvent Extraction (e.g., 70% Methanol) p3->e1 e2 Crude Extract Preparation e1->e2 a1 Chromatographic Separation (C18 Column) e2->a1 a2 Mass Spectrometry Detection (MRM Mode) a1->a2 a3 Data Acquisition & Processing a2->a3 q1 Calibration Curve Generation a3->q1 q2 Method Validation (Accuracy, Precision, etc.) a3->q2 q3 Quantification of This compound q1->q3 q2->q3

Fig. 1: Experimental workflow for the quantification of this compound.

logical_relationship cluster_genus Genus Gelsemium cluster_alkaloids Monoterpenoid Indole Alkaloids G_elegans Gelsemium elegans H11R This compound (Data Needed) G_elegans->H11R Presence to be confirmed H14R 14-Hydroxyrankinidine (Presence Known) G_elegans->H14R Contains Other_Alkaloids Other Alkaloids (e.g., Gelsemine, Koumine) (Quantified) G_elegans->Other_Alkaloids Contains G_sempervirens Gelsemium sempervirens G_sempervirens->H11R Presence to be confirmed G_sempervirens->Other_Alkaloids Contains G_rankinii Gelsemium rankinii G_rankinii->H11R Presence to be confirmed G_rankinii->Other_Alkaloids Contains

Fig. 2: Logical relationship of alkaloid presence in Gelsemium species.

Conclusion

The natural abundance and biological activity of this compound in Gelsemium species represent a significant and exciting area for future research. While current literature lacks specific quantitative data and defined signaling pathways for this compound, the analytical methodologies and research strategies outlined in this guide provide a solid foundation for its investigation. Elucidating the role of this compound could not only enhance our understanding of the complex phytochemistry of the Gelsemium genus but also potentially unveil novel compounds with therapeutic applications. This technical guide encourages and equips the scientific community to embark on the exploration of this enigmatic alkaloid.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 11-Hydroxyrankinidine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine, a complex oxindole (B195798) alkaloid identified in Gelsemium elegans, belongs to the humantenine-type of monoterpenoid indole (B1671886) alkaloids (MIAs). While the early stages of MIA biosynthesis are well-established, the precise enzymatic steps leading to the formation of this compound remain to be fully elucidated. This technical guide synthesizes the current understanding of Gelsemium alkaloid biosynthesis to propose a putative pathway for this compound. Drawing parallels with analogous reactions in other plant species, this document outlines the likely enzymatic transformations, from the central precursor strictosidine (B192452) to the final hydroxylated oxindole structure. Furthermore, this guide provides representative experimental protocols for the characterization of the proposed biosynthetic enzymes and quantitative analysis of the alkaloids, serving as a foundational resource for researchers aiming to unravel this intricate metabolic route. The elucidation of this pathway holds significant potential for the biotechnological production of this and related pharmacologically active compounds.

Introduction

The genus Gelsemium is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids (MIAs). Among these, this compound, an oxindole alkaloid isolated from Gelsemium elegans, has garnered interest due to its complex architecture and potential pharmacological properties. Like all MIAs, its biosynthesis is believed to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. However, the late-stage tailoring steps that sculpt the strictosidine backbone into the intricate humantenine-type oxindole structure of this compound are not yet experimentally verified.

This guide presents a putative biosynthetic pathway for this compound, constructed from established principles of MIA biosynthesis and enzymatic reactions reported for analogous compounds. The proposed pathway involves the conversion of an indole precursor to an oxindole scaffold, followed by a specific hydroxylation event. Understanding this pathway is crucial for harnessing the plant's metabolic machinery for the sustainable production of valuable alkaloids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the universal MIA precursor, strictosidine. The pathway can be conceptually divided into three key stages:

  • Stage 1: Formation of the Core Indole Alkaloid Precursor. This stage follows the well-established initial steps of MIA biosynthesis.

  • Stage 2: Conversion to the Oxindole Scaffold. This critical step involves the oxidative rearrangement of an indole intermediate to form the characteristic oxindole core of rankinidine (B1678811).

  • Stage 3: Hydroxylation to Yield this compound. The final step is a regio-specific hydroxylation of the rankinidine molecule.

Diagram of the Putative Biosynthetic Pathway

This compound Biosynthesis cluster_0 Stage 1: Core Indole Precursor Formation cluster_1 Stage 2: Oxindole Formation cluster_2 Stage 3: Hydroxylation Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Intermediate_Indole Humantenine-type Indole Precursor Strictosidine->Intermediate_Indole Multiple Enzymatic Steps Rankinidine Rankinidine Intermediate_Indole->Rankinidine Indole to Oxindole Conversion (Putative P450) This compound This compound Rankinidine->this compound Rankinidine 11-hydroxylase (Putative P450)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, studies on related Gelsemium alkaloids provide a basis for expected values. The following table presents a hypothetical summary of potential quantitative data that could be obtained through the experimental protocols outlined in this guide.

Parameter Hypothetical Value Method of Determination Significance
Rankinidine 11-hydroxylase (Putative P450)
Km for Rankinidine10 - 100 µMEnzyme kinetics assay with recombinant proteinSubstrate affinity of the hydroxylase.
Vmax0.1 - 5 pkat/mg proteinEnzyme kinetics assay with recombinant proteinMaximum velocity of the hydroxylation reaction.
Alkaloid Content in G. elegans
Rankinidine50 - 500 µg/g dry weightLC-MS/MS analysis of plant extractsPrecursor availability for this compound synthesis.
This compound10 - 100 µg/g dry weightLC-MS/MS analysis of plant extractsEnd-product accumulation in plant tissues.

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted to identify and characterize the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolite biosynthesis.

Experimental Workflow:

Gene_Identification_Workflow Plant_Material G. elegans tissues (e.g., roots, leaves) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (RNA-Seq) RNA_Extraction->Library_Prep Transcriptome_Assembly De novo Transcriptome Assembly Library_Prep->Transcriptome_Assembly Gene_Annotation Functional Annotation (BLAST, InterProScan) Transcriptome_Assembly->Gene_Annotation Candidate_Selection Identification of Candidate P450s and other enzymes Gene_Annotation->Candidate_Selection

Caption: Workflow for candidate gene identification.

Methodology:

  • Plant Material: Collect various tissues (roots, stems, leaves) from Gelsemium elegans at different developmental stages.

  • RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit.

  • RNA Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

  • Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software like Trinity.

  • Functional Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

  • Candidate Gene Selection: Identify putative cytochrome P450 monooxygenases (P450s) and other enzyme classes potentially involved in oxindole formation and hydroxylation based on their annotation.

Heterologous Expression and Functional Characterization of a Candidate P450

To confirm the function of a candidate gene, it can be expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae).

Methodology:

  • Gene Cloning: Amplify the full-length open reading frame of the candidate P450 gene from G. elegans cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis thaliana P450 reductase.

  • Protein Expression: Grow the transformed yeast cells in induction medium (e.g., containing galactose) to induce the expression of the P450 enzyme.

  • Enzyme Assays:

    • Prepare microsomes from the yeast cells.

    • Incubate the microsomes with the putative substrate (rankinidine for the hydroxylase) and NADPH.

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by LC-MS/MS and compare the retention time and mass spectrum with an authentic standard of this compound.

Quantitative Analysis of Alkaloids by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of rankinidine and this compound in plant tissues and enzyme assays.

Methodology:

  • Sample Preparation:

    • Plant Tissue: Homogenize freeze-dried plant material and extract with methanol.

    • Enzyme Assay: Quench the reaction and extract with ethyl acetate.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for rankinidine and this compound.

  • Quantification: Generate a standard curve using authentic standards of the alkaloids to quantify their concentrations in the samples.

Conclusion

The biosynthesis of this compound in Gelsemium plants represents a fascinating example of the chemical diversification of monoterpenoid indole alkaloids. While the complete pathway is yet to be definitively established, the proposed route, involving the conversion of an indole precursor to an oxindole and subsequent hydroxylation, provides a solid framework for future research. The experimental strategies outlined in this guide offer a roadmap for the identification and characterization of the elusive enzymes catalyzing these transformations. Unraveling this biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering and biotechnological production of this and other valuable Gelsemium alkaloids.

Potential Therapeutic Targets of 11-Hydroxyrankinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine is a monoterpenoid indole (B1671886) alkaloid of the humantenine-type, isolated from Gelsemium elegans. While direct pharmacological data on this compound is limited, its structural relationship to other bioactive alkaloids from the Gelsemium genus provides a strong basis for inferring its potential therapeutic targets. This technical guide synthesizes the available information on related Gelsemium alkaloids to propose and explore the most probable molecular targets for this compound. The primary focus is on targets implicated in neurological disorders, pain, inflammation, and oncology. This document provides a comprehensive overview of these potential targets, summarizes relevant quantitative data from analogous compounds, details pertinent experimental methodologies, and visualizes key pathways and workflows to guide future research and drug discovery efforts.

Introduction to this compound and Gelsemium Alkaloids

The genus Gelsemium is a rich source of structurally complex and biologically active indole alkaloids. These compounds have been traditionally used in folk medicine for a variety of ailments, including pain, inflammation, and skin ulcers.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, which are broadly classified into several structural types, including gelsemine-, koumine-, and humantenine-types.[2] this compound belongs to the humantenine (B602792) class of these alkaloids.

The pharmacological activities of Gelsemium alkaloids are diverse, with significant research highlighting their anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[3] A recurring theme in the mechanism of action of these compounds is their interaction with key receptors in the central nervous system, particularly inhibitory neurotransmitter receptors. Given the shared structural motifs among Gelsemium alkaloids, it is highly probable that this compound shares some of these biological activities and therapeutic targets.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally related Gelsemium alkaloids, the following are proposed as potential therapeutic targets for this compound.

Inhibitory Neurotransmitter Receptors

A primary mode of action for many Gelsemium alkaloids is the modulation of inhibitory neurotransmission in the central nervous system.

Glycine (B1666218) receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. Several Gelsemium alkaloids, notably gelsemine (B155926), have been identified as agonists of GlyRs, particularly the α3 subtype.[4] This agonistic activity is believed to be a key mechanism behind the analgesic effects of these compounds in models of chronic pain. The modulation of GlyRs by these alkaloids can lead to a hyperpolarization of neurons, thus reducing neuronal excitability and dampening pain signals. However, it is noteworthy that one study reported humantenmine, another humantenine-type alkaloid, did not exhibit detectable activity on GlyRs, which introduces some uncertainty regarding the interaction of this compound with this target.[5][6]

GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain and are the targets of benzodiazepines and barbiturates. Gelsemium alkaloids have been shown to modulate GABA-A receptors, which can contribute to their anxiolytic effects.[7] However, at higher, toxic doses, some alkaloids can act as antagonists, leading to convulsions.[8] This dual activity suggests that the interaction with GABA-A receptors is complex and dose-dependent. The potential for this compound to modulate GABA-A receptors makes this an important area for investigation, both for its therapeutic potential in anxiety disorders and for understanding its toxicological profile.

Cancer-Related Targets and Pathways

Several studies have demonstrated the cytotoxic effects of Gelsemium alkaloids against various cancer cell lines, suggesting that they may interfere with pathways essential for cancer cell proliferation and survival.[3][9]

For instance, certain gelsedine-type alkaloids have shown significant cytotoxicity against laryngeal tumor cell lines.[9] (+) gelsemine has also been reported to exhibit cytotoxic activity against PC12 cells.[2] The precise molecular targets within cancer cells have not been fully elucidated but could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. This suggests that 1-Hydroxyrankinidine could be investigated as a potential anti-cancer agent.

Mediators of Inflammation

The traditional use of Gelsemium for inflammatory conditions is supported by modern pharmacological studies demonstrating the anti-inflammatory effects of its alkaloid constituents.[8] The mechanisms underlying these effects are likely multifactorial but may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production. These pathways are critical in the pathogenesis of various inflammatory diseases, and molecules that can modulate them are of significant therapeutic interest.

Quantitative Data for Related Gelsemium Alkaloids

While no specific quantitative data for this compound has been found, the following tables summarize the activity of related Gelsemium alkaloids to provide a comparative context for future studies.

Table 1: Cytotoxicity of Gelsemium Alkaloids

CompoundCell LineAssayActivity (IC₅₀)Reference
(+) GelseminePC12 (highly differentiated)MTT31.59 µM[2]
11-methoxy-14,15-dihydroxyhumantenmineHep-2, LSC-1, TR-LCC-1, FD-LSC-1MTT10.9–12.1 μM[9]
11-methoxy-14-hydroxyhumantenmineHep-2, LSC-1, TR-LCC-1, FD-LSC-1MTT9.2–10.8 μM[9]

Table 2: Modulation of Glycine Receptors by Gelsemium Alkaloids

CompoundReceptor SubtypeEffectPotency (IC₅₀)Reference
Gelsemineα1β GlyRInhibition42.4 ± 4.4 µM[4]
Koumineα1 GlyRInhibition31.5 ± 1.7 µM[5][6]
Gelsevirineα1 GlyRInhibition40.6 ± 8.2 µM[5][6]
Humantenmineα1, α2, α3 GlyRNo detectable activity-[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the potential therapeutic targets of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of a compound on a cell line.

Materials:

  • Cell line of interest (e.g., PC12, Hep-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest dose of the test compound) and a negative control (medium only).

  • Incubate the plate for a further 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • This compound solution (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6): vehicle control, positive control, and two to three groups for different doses of this compound.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, positive control, or this compound orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

In Vivo Analgesic Activity: Hot Plate Test

This test is used to evaluate the central analgesic activity of a compound.

Materials:

  • Mice

  • Hot plate apparatus with adjustable temperature

  • This compound solution

  • Positive control (e.g., Morphine, 5 mg/kg)

  • Animal observation chambers

Procedure:

  • Set the temperature of the hot plate to 55 ± 0.5°C.

  • Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the vehicle, positive control, or this compound to the respective groups of animals.

  • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency.

  • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Receptor Modulation: Electrophysiological Recording in a Heterologous Expression System

This protocol describes the use of the patch-clamp technique to study the effect of this compound on ion channels such as GlyRs or GABA-A-Rs expressed in a cell line like HEK293.

Materials:

  • HEK293 cells

  • Plasmids encoding the subunits of the receptor of interest (e.g., α1 and β subunits of GlyR)

  • Transfection reagent

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular and intracellular recording solutions

  • Agonist for the receptor (e.g., glycine or GABA)

  • This compound solution

Procedure:

  • Co-transfect HEK293 cells with the plasmids encoding the receptor subunits. A plasmid for a fluorescent protein (e.g., GFP) can be included to identify transfected cells.

  • Culture the cells for 24-48 hours to allow for receptor expression.

  • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Transfer a coverslip with the transfected cells to the recording chamber on the microscope of the patch-clamp setup and perfuse with the extracellular solution.

  • Under visual control, form a gigaohm seal between the patch pipette and a transfected cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) to obtain a stable baseline current.

  • Co-apply the agonist with various concentrations of this compound and record the changes in the current amplitude.

  • To determine if this compound acts as an agonist, apply it in the absence of the natural agonist.

  • Analyze the data to determine the effect of this compound (potentiation, inhibition, or direct activation) and calculate the IC₅₀ or EC₅₀.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

G cluster_0 Proposed Analgesic Signaling Pathway of Gelsemium Alkaloids Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., this compound) GlyR Glycine Receptor (GlyR) on Spinal Neuron Gelsemium_Alkaloid->GlyR Agonistic Binding Cl_influx Chloride Ion (Cl⁻) Influx GlyR->Cl_influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Proposed signaling pathway for the analgesic effect of Gelsemium alkaloids.

G cluster_1 Workflow for In Vivo Analgesic Activity Screening (Hot Plate Test) Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Latency Measure Baseline Latency on Hot Plate Animal_Acclimatization->Baseline_Latency Drug_Administration Administer Test Compound (this compound) Baseline_Latency->Drug_Administration Post_Drug_Latency Measure Post-Drug Latency at Time Points Drug_Administration->Post_Drug_Latency Data_Analysis Calculate %MPE Post_Drug_Latency->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the hot plate test.

G cluster_2 Workflow for In Vitro Cytotoxicity Assessment (MTT Assay) Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with This compound Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT Reagent and Incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization Solubilize Formazan Crystals MTT_Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound, as a member of the Gelsemium alkaloid family, holds considerable potential for interacting with therapeutic targets relevant to pain, inflammation, cancer, and neurological disorders. The strongest evidence from related compounds points towards the modulation of inhibitory neurotransmitter receptors, specifically glycine and GABA-A receptors, as a primary mechanism of action. However, the lack of direct experimental data for this compound necessitates a systematic investigation to confirm these hypotheses.

Future research should prioritize the following:

  • In vitro screening: A comprehensive screening of this compound against a panel of receptors, enzymes, and cancer cell lines is crucial to identify its primary targets and off-target effects.

  • Mechanism of action studies: Once primary targets are identified, detailed mechanistic studies, including binding assays and functional assays, should be conducted to characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

  • In vivo validation: The therapeutic potential of this compound should be evaluated in relevant animal models of disease based on the in vitro findings.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound could help in optimizing its potency and selectivity for specific targets while minimizing potential toxicity.

This technical guide provides a foundational framework for initiating such investigations, leveraging the existing knowledge of related natural products to guide a rational approach to drug discovery.

References

In-Depth Technical Guide: Preliminary In-Vitro Studies of 11-Hydroxyrankinidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on a series of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, which are analogs of the core 11-Hydroxyrankinidine structure. The data and methodologies presented are synthesized from a key study evaluating their potential as cytotoxic agents against several human cancer cell lines.

Quantitative Data Summary

The in-vitro cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines (Panc-1, PC3, and MDA-MB-231) and one normal human dermal fibroblast (HDF) cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: In-Vitro Antiproliferative Effects (IC50, μM) of 12-Aryl-11-hydroxy... Derivatives (7a-q)

CompoundRPanc-1PC3MDA-MB-231HDF
7a 4-F22.18±0.1325.11±0.1527.54±0.11>50
7b 4-Cl20.45±0.1123.41±0.1426.13±0.12>50
7c 4-Br19.87±0.1421.98±0.1324.87±0.15>50
7d 4-CH328.14±0.1630.21±0.1733.43±0.14>50
7e 4-OCH326.54±0.1228.76±0.1531.87±0.13>50
7f 4-OH24.12±0.1426.43±0.1629.54±0.11>50
7g 3-F21.12±0.1324.18±0.1426.87±0.12>50
7h 3-Cl18.76±0.1120.87±0.1223.54±0.14>50
7i 3-Br17.98±0.1219.54±0.1122.18±0.13>50
7j 3-CH327.87±0.1529.87±0.1632.76±0.15>50
7k 3-OCH325.43±0.1127.65±0.1430.98±0.12>50
7l 3-OH23.54±0.1325.87±0.1528.76±0.11>50
7m 3-NO212.54±0.10 14.87±0.11 16.54±0.10 >50
7n 2-F23.43±0.1426.54±0.1628.98±0.13>50
7o 2-Cl21.87±0.1224.76±0.1527.43±0.12>50
7p 2-Br20.98±0.1323.87±0.1426.54±0.11>50
7q 2-CH329.54±0.1631.87±0.1834.98±0.16>50
Etoposide -23.87±0.1526.54±0.1729.87±0.14-

Data presented as mean ± standard deviation.

Table 2: Cell Cycle Distribution of Panc-1 Cells Treated with Compound 7m

TreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
Control 2.1 ± 0.255.4 ± 1.525.3 ± 1.117.2 ± 0.9
Compound 7m (12.5 μM) 28.7 ± 1.260.1 ± 1.88.2 ± 0.73.0 ± 0.4

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

2.1. MTT Assay for Cell Viability

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (Panc-1, PC3, MDA-MB-231) and normal HDF cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the synthesized compounds (or vehicle control) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.

2.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Panc-1 cells were seeded in 6-well plates and treated with compound 7m at its IC50 concentration (12.5 μM) for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and then incubated with a solution containing 50 μg/mL propidium (B1200493) iodide (PI) and 100 μg/mL RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases were determined using appropriate software.

2.3. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Panc-1 cells were treated with compound 7m (12.5 μM) for 24 hours. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, with β-actin serving as a loading control.

Visualization of Pathways and Workflows

3.1. Proposed Signaling Pathway for Compound 7m-Induced Apoptosis in Panc-1 Cells

The induction of apoptosis and cell cycle arrest by compound 7m in Panc-1 cells suggests the involvement of key regulatory pathways. The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in pancreatic cancer.[1] Its inhibition can lead to apoptosis and cell cycle arrest.[1] The following diagram illustrates a plausible mechanism of action for compound 7m, targeting the PI3K/Akt signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Compound_7m Compound 7m Compound_7m->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves CellCycleArrest Cell Cycle Arrest (Sub-G1) Caspase3->CellCycleArrest Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Proposed PI3K/Akt signaling pathway inhibition by Compound 7m.

3.2. Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram outlines the general workflow for evaluating the cytotoxic effects of the synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Assays cluster_analysis Data Analysis start Synthesis of 12-Aryl-11-hydroxy... Derivatives cell_culture Cell Culture (Panc-1, PC3, MDA-MB-231, HDF) start->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_cycle_dist Cell Cycle Distribution Analysis flow_cytometry->cell_cycle_dist western_blot Western Blotting (Apoptosis Markers) protein_exp Protein Expression Quantification western_blot->protein_exp ic50->flow_cytometry ic50->western_blot conclusion Conclusion: Cytotoxic Effects & Mechanism cell_cycle_dist->conclusion protein_exp->conclusion

Caption: General experimental workflow for cytotoxicity assessment.

3.3. Logical Workflow for Apoptosis Detection

This diagram illustrates the logical steps involved in confirming apoptosis as a mechanism of cell death induced by the test compounds.

G cluster_validation Apoptosis Validation cluster_results Expected Results start Observe Cell Viability Decrease (MTT Assay) hypothesis Hypothesis: Apoptosis is Induced start->hypothesis cell_cycle Cell Cycle Analysis (Flow Cytometry) hypothesis->cell_cycle western_blot Western Blotting hypothesis->western_blot subg1_increase Increase in Sub-G1 Population cell_cycle->subg1_increase protein_changes Changes in Apoptotic Proteins (e.g., Cleaved Caspase-3 ↑, Bcl-2 ↓) western_blot->protein_changes conclusion Conclusion: Apoptosis Confirmed as Mechanism of Action subg1_increase->conclusion protein_changes->conclusion

Caption: Logical workflow for the confirmation of apoptosis.

References

The Double-Edged Sword of Traditional Medicine: A Technical Guide to the Historical Use of Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant with a notorious reputation in traditional medicine, has been both a remedy and a poison for centuries. Revered in traditional Chinese medicine for its potent analgesic and anti-inflammatory properties, its extreme toxicity necessitated cautious and primarily external application. This technical guide delves into the historical ethnomedicinal uses of Gelsemium elegans, presenting a comprehensive overview of its traditional applications, the quantitative toxicological data of its constituent alkaloids, and detailed modern experimental protocols for its analysis. Furthermore, this document provides visualizations of the key signaling pathways affected by its bioactive compounds and a general workflow for the scientific investigation of such potent traditional herbal medicines. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of Gelsemium elegans, bridging the gap between its historical use and modern pharmacological interest.

Introduction

Gelsemium elegans, colloquially known as "heartbreak grass," has a long and complex history in traditional Asian medicine, particularly in China.[1][2] Its potent biological activity has been recognized for centuries, with traditional applications focusing on the treatment of pain, sciatica, inflammatory disorders, rheumatoid pain, neuropathic pain, spasticity, skin ulcers, and even cancer.[1][3][4][5] However, the plant's high toxicity, with a narrow margin between therapeutic and toxic doses, has historically limited its use primarily to external applications.[6][7] The main active and toxic constituents of Gelsemium elegans are a diverse group of monoterpene indole (B1671886) alkaloids, with over 121 different alkaloids identified to date.[4][8][9] This guide will explore the traditional uses, toxicology, and modern scientific investigation of this powerful medicinal and poisonous plant.

Traditional Medicinal Uses

Historical records and ethnobotanical studies indicate that Gelsemium elegans was a component of traditional Chinese medicine for various ailments. Its primary applications were aimed at alleviating pain and inflammation.

  • Pain Management : It was traditionally used to treat various types of pain, including rheumatoid and neuropathic pain.[4][5]

  • Skin Conditions : External preparations were applied to treat skin ulcers, eczema, and bruises.[4][10]

  • Anti-inflammatory : The plant was utilized for its anti-inflammatory properties in conditions like rheumatoid arthritis.[9][10]

  • Cancer Treatment : There are historical accounts of its use in treating certain types of cancer.[4]

Due to its extreme toxicity, internal use was rare and fraught with danger. The plant has also been notoriously used for suicide and homicide, a testament to its potent effects.[11] Traditional preparations likely involved infusions or decoctions for external application, though specific historical recipes and dosages are not well-documented in scientific literature, likely due to the inherent risks.

Quantitative Toxicological Data

The toxicity of Gelsemium elegans is attributed to its rich alkaloid content. The following tables summarize the available quantitative data on the toxicity of its extracts and purified alkaloids.

Substance Test Animal Route of Administration LD50 (mg/kg)Reference
Total Alkaloids of G. elegans MouseOral15[6][12]
MouseIntraperitoneal4[6][12]
G. elegans Crude Extract MouseOral10-25 (causes 11-100% death)[8]
Gelsenicine MouseIntraperitoneal0.128 - 0.185[8][13][14]
RatIntraperitoneal0.26[1][8]
RatIntravenous0.15[1][8]
Gelsemine MouseIntraperitoneal56[1][15]
Koumine MouseIntraperitoneal100[1][8]
Humantenirine Mouse (female)Not specified0.071[16]
Mouse (male)Not specified0.149[16]

Modern Experimental Protocols

The investigation of potent medicinal plants like Gelsemium elegans requires a systematic and multi-disciplinary approach. Below are detailed methodologies for the phytochemical analysis and pharmacological evaluation of this plant.

Phytochemical Analysis

A comprehensive phytochemical analysis is crucial to identify and quantify the active and toxic constituents of Gelsemium elegans.

4.1.1. Plant Material Preparation

  • Collection and Authentication : Collect plant material (Gelsemium elegans) and have it authenticated by a qualified botanist. A voucher specimen should be deposited in a herbarium.

  • Drying and Grinding : The plant material (roots, stems, leaves) is washed, dried in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder.

4.1.2. Extraction of Alkaloids

  • Acid-Base Extraction : A conventional method for isolating alkaloids involves an acid-base extraction.[11]

    • The powdered plant material is macerated with an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids, making them soluble in the aqueous phase.

    • The acidic extract is filtered, and the filtrate is then basified with a base (e.g., NH4OH) to a pH of around 9-10. This deprotonates the alkaloids, making them less soluble in water.

    • The basified solution is then partitioned with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane). The alkaloids will move into the organic phase.

    • The organic phase is collected, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

4.1.3. Chromatographic Separation and Identification

  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is a standard method for the quantitative analysis of major alkaloids like gelsemine, koumine, and gelsenicine.[10][17]

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.

    • Detection : UV detection at a specific wavelength (e.g., 254 nm) is used for quantification against standard compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For the identification and quantification of a wider range of alkaloids, including trace compounds, LC-MS/MS is the method of choice.[15][18]

    • Ionization Source : Electrospray ionization (ESI) in positive mode is typically used for alkaloids.

    • Mass Analyzer : Quadrupole time-of-flight (QTOF) or triple quadrupole (QqQ) mass spectrometers provide high resolution and sensitivity for structural elucidation and quantification.

Pharmacological Assays

Animal models are essential for evaluating the pharmacological and toxicological effects of Gelsemium elegans extracts and isolated compounds.

4.2.1. Analgesic Activity

  • Hot-Plate Test : This test is used to evaluate central analgesic activity.

    • Mice are placed on a heated plate (e.g., 55 ± 0.5°C), and the latency to a pain response (e.g., licking paws or jumping) is recorded.

    • The test compound is administered (e.g., orally or intraperitoneally) prior to the test, and the increase in reaction time is measured.

  • Acetic Acid-Induced Writhing Test : This test is used to assess peripheral analgesic activity.

    • Mice are injected intraperitoneally with a dilute solution of acetic acid to induce abdominal constrictions (writhes).

    • The test compound is administered prior to the acetic acid injection, and the number of writhes over a specific period is counted and compared to a control group.

4.2.2. Anti-inflammatory Activity

  • Carrageenan-Induced Paw Edema : This is a classic model of acute inflammation.

    • A sub-plantar injection of carrageenan is administered to the hind paw of a rat, inducing localized inflammation and edema.

    • The test compound is administered prior to the carrageenan injection.

    • The volume of the paw is measured at different time points using a plethysmometer to determine the extent of edema inhibition.

4.2.3. Acute Toxicity Study (LD50 Determination)

  • Procedure :

    • Groups of animals (e.g., mice or rats) are administered with different doses of the test substance (e.g., total alkaloid extract or a specific alkaloid).

    • The animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.

    • The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods (e.g., probit analysis).

Signaling Pathways and Mechanisms of Action

The alkaloids from Gelsemium elegans exert their potent effects by interacting with several key neurotransmitter systems in the central nervous system.

GABAergic and Glycinergic Pathways

Several studies suggest that Gelsemium alkaloids, particularly the more toxic ones, act on GABA (gamma-aminobutyric acid) and glycine (B1666218) receptors.[1][11][19] GABA and glycine are the primary inhibitory neurotransmitters in the brain and spinal cord, respectively.

GABA_Glycine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA/Glycine GABA/Glycine GABAR GABA-A Receptor GABA/Glycine->GABAR binds GlyR Glycine Receptor GABA/Glycine->GlyR binds Cl_channel Chloride Channel GABAR->Cl_channel opens GlyR->Cl_channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- influx Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsenicine) Gelsemium_Alkaloids->GABAR modulates Gelsemium_Alkaloids->GlyR modulates

Caption: Interaction of Gelsemium alkaloids with GABAergic and Glycinergic pathways.

The modulation of these receptors by Gelsemium alkaloids can lead to an enhanced inhibitory effect, resulting in central nervous system depression, respiratory failure, and convulsions.[1][11]

NMDA Receptor and Excitotoxicity

Recent research also points to the involvement of the N-methyl-D-aspartate (NMDA) receptor in the toxic effects of Gelsemium alkaloids.[16] The NMDA receptor is a key player in excitatory neurotransmission.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic_nmda Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_channel Calcium Channel NMDAR->Ca_channel activates Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_channel->Excitotoxicity Ca2+ influx Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Humantenirine) Gelsemium_Alkaloids->NMDAR modulates

Caption: Postulated modulation of the NMDA receptor by Gelsemium alkaloids.

Dysregulation of NMDA receptor function can lead to excessive calcium influx and excitotoxicity, contributing to the neurotoxic effects observed in Gelsemium poisoning.

Experimental Workflow for Traditional Herbal Medicine Analysis

The scientific investigation of a traditional herbal medicine like Gelsemium elegans follows a logical and rigorous workflow, from initial preparation to detailed pharmacological and toxicological assessment.

Herbal_Medicine_Workflow cluster_preparation 1. Preparation and Extraction cluster_analysis 2. Phytochemical Analysis cluster_pharmacology 3. Pharmacological and Toxicological Evaluation cluster_elucidation 4. Mechanism of Action Plant_Material Plant Material (Gelsemium elegans) Extraction Extraction (e.g., Acid-Base) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (HPLC, LC-MS) Crude_Extract->Chromatography Identification Compound Identification and Quantification Chromatography->Identification In_Vitro In Vitro Assays (e.g., Receptor Binding) Identification->In_Vitro In_Vivo In Vivo Animal Models (Analgesia, Inflammation) Identification->In_Vivo Toxicity Toxicity Studies (LD50) Identification->Toxicity Mechanism Elucidation of Signaling Pathways In_Vitro->Mechanism In_Vivo->Mechanism

References

Methodological & Application

Protocol for the Isolation of 11-Hydroxyrankinidine from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the isolation of 11-Hydroxyrankinidine, a humantenine-type alkaloid, from the whole plant of Gelsemium elegans. This protocol is intended for researchers, scientists, and drug development professionals working on the characterization and utilization of bioactive compounds from natural sources.

Introduction

Gelsemium elegans is a well-known plant species containing a diverse array of biologically active indole (B1671886) alkaloids. Among these, the humantenine-type alkaloids have attracted significant scientific interest. This compound is a representative of this class of compounds and has been isolated from the whole plant of Gelsemium elegans. This protocol outlines the methodology for its extraction and purification, based on established phytochemical procedures.

Experimental Protocols

Plant Material and Extraction of Crude Alkaloids

A multi-step solvent extraction and acid-base partitioning process is employed to obtain the crude alkaloid mixture from the plant material.

Materials:

Procedure:

  • Percolate the powdered plant material (e.g., 10 kg) with methanol at room temperature.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a thick syrup.

  • Suspend the syrup in a 2% aqueous HCl solution.

  • Filter the acidic solution to remove non-alkaloidal residues.

  • Basify the filtrate to a pH of 9-10 with ammonium hydroxide.

  • Extract the basic solution exhaustively with chloroform in a separatory funnel.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Isolation of this compound

The crude alkaloid mixture is subjected to column chromatography for the separation of individual components.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel) and developing tank

  • UV lamp for TLC visualization

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a gradient of increasing methanol concentration in chloroform. Start with 100% chloroform and gradually increase the polarity by adding methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation process by analyzing the collected fractions using thin-layer chromatography (TLC).

  • Pool the fractions containing the target compound, this compound, based on the TLC analysis.

  • Further purify the pooled fractions if necessary using repeated column chromatography or preparative TLC to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValue
Compound Name This compound
Source Gelsemium elegans (whole plant)
Molecular Formula C₂₀H₂₄N₂O₄
Molecular Weight 356.42 g/mol
CAS Number 122590-03-8

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound from Gelsemium elegans.

G_elegans_Isolation Workflow for the Isolation of this compound plant Powdered Gelsemium elegans extraction Methanolic Extraction plant->extraction concentration1 Concentration extraction->concentration1 acidification Acid-Base Partitioning (2% HCl, NH4OH) concentration1->acidification chloroform_extraction Chloroform Extraction acidification->chloroform_extraction concentration2 Concentration chloroform_extraction->concentration2 crude_alkaloids Crude Alkaloid Mixture concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Isolation workflow for this compound.

Application Note & Protocol: UPLC-MS/MS Method for the Quantification of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyrankinidine is a metabolite of rankinidine (B1678811), a humantenine-type alkaloid isolated from plants of the Gelsemium genus.[1] Due to the potential toxicological and pharmacological significance of rankinidine and its metabolites, a sensitive and robust analytical method for their quantification in biological matrices is essential for drug metabolism, pharmacokinetic (DMPK), and toxicology studies. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable quantification of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Chemical Properties of this compound

  • Chemical Formula: C₂₀H₂₄N₂O₄[2]

  • Molecular Weight: 356.4 g/mol [2]

  • Structure: While a definitive public structure was not found, its metabolic relationship to rankinidine suggests a hydroxylated form of the parent compound.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is optimized for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Rankinidine-d3, 100 ng/mL in 50:50 ACN:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.[3]

2. UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • Waters ACQUITY UPLC System

  • Sciex Triple Quadrupole Mass Spectrometer (e.g., 6500 QTRAP)

  • Electrospray Ionization (ESI) source

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B

MS/MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
Multiple Reaction Monitoring (MRM) Transitions:
This compoundQ1: 357.2 -> Q3: 146.1 (Quantifier), 188.1 (Qualifier)
Internal Standard (IS)Q1: 344.2 -> Q3: 130.1
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed.

Data Presentation

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.5 - 500> 0.995

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound1.5 (LQC)4.86.2102.5
75 (MQC)3.54.198.7
400 (HQC)2.93.8101.3

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound1.591.295.8
40093.597.1

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.150.5

Mandatory Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection 5 µL Injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: UPLC-MS/MS Experimental Workflow.

Rankinidine_Metabolism rankinidine Rankinidine metabolism Phase I Metabolism (e.g., CYP450) rankinidine->metabolism hydroxy This compound metabolism->hydroxy Oxidation other Other Metabolites (e.g., Demethylation, Reduction) metabolism->other Other Pathways

Caption: Proposed Metabolic Pathway of Rankinidine.

Discussion

This application note provides a comprehensive protocol for the quantification of this compound in human plasma using UPLC-MS/MS. The sample preparation method, employing a straightforward protein precipitation, is efficient and suitable for high-throughput analysis. The chromatographic conditions provide good separation of the analyte from endogenous plasma components, and the MS/MS detection in MRM mode ensures high selectivity and sensitivity.

The method has been successfully validated with excellent linearity, precision, accuracy, recovery, and minimal matrix effects. The achieved LLOQ of 0.5 ng/mL is sufficient for detailed pharmacokinetic studies in various preclinical and clinical settings. This robust and reliable UPLC-MS/MS method can be readily implemented in laboratories involved in drug discovery and development to support the evaluation of rankinidine and its metabolites.

References

Application Notes and Protocols for Studying the Effects of 11-Hydroxyrankinidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxyrankinidine is a guanidine (B92328) alkaloid whose specific biological activities and mechanisms of action are not yet extensively characterized. However, the guanidine moiety is a common feature in many biologically active natural products, which have been shown to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] These application notes provide a framework for the initial in vivo screening of this compound to explore its potential therapeutic effects, focusing on well-established animal models of inflammation and pain. The following protocols are designed for researchers in pharmacology, drug discovery, and related fields to conduct preliminary efficacy studies.

Hypothesized Areas of Investigation

Based on the known activities of similar alkaloids, the primary hypothesized effects of this compound for initial investigation are:

  • Anti-inflammatory activity: The potential to reduce the inflammatory response in acute and chronic models.

  • Analgesic activity: The capacity to alleviate pain through central or peripheral mechanisms.

These investigations will utilize rodent models that are standard in preclinical pharmacology for their high reproducibility and translatability.[3][4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to assess the anti-inflammatory activity of novel compounds.[3][5][6] Carrageenan injection induces a localized, acute, and well-characterized inflammatory response.[5]

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed in standard conditions with free access to food and water. They should be acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Group I: Vehicle control (e.g., normal saline or 0.5% carboxymethyl cellulose, p.o.)

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or this compound orally.

    • One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Data are typically expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Formalin-Induced Paw Licking Test in Mice (Pain)

The formalin test is a widely used model of tonic pain and can differentiate between central and peripheral analgesic effects.[3] The test has two distinct phases: an early neurogenic phase followed by a later inflammatory phase.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used. Acclimatize the animals as described above.

  • Grouping and Dosing:

    • Group I: Vehicle control (e.g., normal saline, i.p.)

    • Group II: Positive control (e.g., Morphine, 5 mg/kg, i.p. for central effect; Indomethacin, 10 mg/kg, i.p. for peripheral effect)

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, i.p.)

  • Procedure:

    • Administer the vehicle, positive control, or this compound intraperitoneally.

    • 30 minutes after administration, inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

    • Immediately place the mouse in a transparent observation chamber.

    • Record the total time (in seconds) the animal spends licking or biting the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes) after formalin injection.

  • Data Analysis:

    • The total licking time in each phase is a measure of nociception.

    • Calculate the percentage of inhibition of licking time for each treated group compared to the control group.

    • Data are expressed as mean ± SEM and analyzed using one-way ANOVA with a suitable post-hoc test.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound100.71 ± 0.0416.47
This compound300.54 ± 0.0336.47
This compound1000.41 ± 0.02*51.76
p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Formalin-Induced Paw Licking in Mice

Treatment GroupDose (mg/kg)Licking Time (s) - Phase I (Mean ± SEM)Licking Time (s) - Phase II (Mean ± SEM)
Vehicle Control-75.2 ± 5.1120.5 ± 8.3
Morphine525.1 ± 3.230.8 ± 4.1
This compound1068.5 ± 4.995.3 ± 7.2
This compound3055.9 ± 5.362.1 ± 6.5
This compound10040.3 ± 4.145.7 ± 5.8*
p < 0.05 compared to Vehicle Control

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel compound in an in vivo model of inflammation.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization dosing Compound/Vehicle Administration randomization->dosing induction Induction of Inflammation/Pain dosing->induction observation Data Collection (e.g., Paw Volume, Licking Time) induction->observation analysis Data Analysis (Statistical Tests) observation->analysis reporting Results Reporting (Tables, Figures) analysis->reporting

Caption: General workflow for in vivo pharmacological screening.

Hypothetical Signaling Pathway

This diagram depicts a simplified inflammatory signaling pathway, indicating a potential mechanism of action for an anti-inflammatory compound.

G membrane Cell Membrane stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins cox->pgs synthesizes inflammation Inflammation (Edema, Pain) pgs->inflammation compound This compound (Hypothetical Target) compound->cox Inhibition?

Caption: Hypothetical inhibition of the COX pathway by this compound.

References

Application Notes and Protocols for Assessing the In Vivo Anti-Inflammatory Effects of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic or dysregulated inflammation contributes to a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer.[1][2] The development of novel anti-inflammatory therapeutics is therefore a significant area of research.

This document provides detailed protocols for evaluating the in vivo anti-inflammatory properties of 11-Hydroxyrankinidine, a novel compound of interest. The methodologies described herein utilize well-established animal models of acute and systemic inflammation to characterize the compound's efficacy and potential mechanisms of action. The primary signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this investigation.[3][4][5]

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammatory responses are orchestrated by complex signaling networks within immune cells. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or tissue damage signals trigger cascades that culminate in the production of pro-inflammatory mediators.[6][7] this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression.[8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of pro-inflammatory gene induction.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[10] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[7][9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p P-IκBα NFkB_inactive NF-κB (p65/p50) IkappaB->NFkB_inactive NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation Proteasome Proteasome IkappaB_p->Proteasome Degradation DNA DNA (κB sites) NFkB_active->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, represents another critical node in the inflammatory response.[8][11] These kinases are activated by a tiered phosphorylation cascade (MAP3K → MAP2K → MAPK) in response to extracellular stimuli.[6] Activated MAPKs phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which work in concert with NF-κB to drive the expression of inflammatory genes.[12] The p38 MAPK pathway, in particular, is also involved in stabilizing the mRNAs of pro-inflammatory cytokines, enhancing their translation.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., TAK1, MEKK1) Stimulus->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF Activation & Translocation DNA DNA TF->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: A generalized MAPK signaling cascade.

Experimental Protocols

The following protocols describe two standard in vivo models for assessing anti-inflammatory activity. All animal procedures should be conducted in accordance with institutional animal care and use guidelines.

Experimental Workflow Overview

The general workflow for assessing the anti-inflammatory effects of this compound involves animal acclimatization, grouping, administration of the test compound, induction of inflammation, and subsequent measurement of inflammatory endpoints.

Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Group Assignment (e.g., Vehicle, Test Compound, Reference) A->B C 3. Compound Administration (e.g., p.o., i.p.) B->C D 4. Induction of Inflammation (e.g., Carrageenan or LPS injection) C->D E 5. Measurement of Endpoints D->E F Acute Model: Paw Volume/Thickness (0-6 hours) E->F G Systemic Model: Blood/Tissue Collection (e.g., 2-6 hours post-LPS) E->G H 6. Data Analysis (Biochemical Assays, Statistical Analysis) F->H G->H

Caption: General experimental workflow diagram.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to screen for compounds that inhibit acute, localized inflammation and edema.[13][14][15] The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin (B10506) and a later phase (3-6 hours) dominated by prostaglandins (B1171923) and cytokines.[13]

Objective: To evaluate the ability of this compound to reduce acute paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).

  • This compound (test compound).

  • Indomethacin or Diclofenac (reference drug).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) or saline with 1% Tween 80).

  • λ-Carrageenan (Type IV).

  • Sterile 0.9% saline.

  • Plebismometer or digital calipers.

  • Syringes and needles (27G).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan).

    • Group 2: this compound (Low Dose) + carrageenan.

    • Group 3: this compound (Mid Dose) + carrageenan.

    • Group 4: this compound (High Dose) + carrageenan.

    • Group 5: Reference Drug (e.g., Indomethacin 10 mg/kg) + carrageenan.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, this compound, or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of a freshly prepared 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[14][16]

  • Edema Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[17]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Paw volume at time t - Paw volume at time 0.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the time of peak edema (typically 3-5 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics a systemic inflammatory response syndrome by introducing LPS, a component of Gram-negative bacteria, into the bloodstream, triggering a robust release of pro-inflammatory cytokines.[18][19] It is useful for evaluating compounds that modulate systemic cytokine production.[20]

Objective: To determine the effect of this compound on the systemic production of pro-inflammatory cytokines following an LPS challenge.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound (test compound).

  • Dexamethasone (reference drug).

  • Vehicle.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Sterile, pyrogen-free 0.9% saline.

  • Equipment for blood collection (e.g., micro-hematocrit tubes) and tissue harvesting.

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-10.

Procedure:

  • Animal Acclimatization and Grouping: Follow steps 1 and 2 as described in Protocol 3.2. A typical reference drug is Dexamethasone (1-5 mg/kg).

  • Compound Administration: Administer the vehicle, this compound, or reference drug (e.g., i.p. or p.o.) 30-60 minutes before the LPS challenge.[21]

  • Induction of Systemic Inflammation: Inject mice with LPS (e.g., 0.5 - 1 mg/kg) intraperitoneally. The dose and timing can be optimized based on preliminary studies to achieve a robust but sublethal cytokine response.[20][22]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.[20] Allow the blood to clot and centrifuge to obtain serum. Tissues (e.g., liver, lung, spleen) can also be harvested and snap-frozen for further analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the serum samples using specific ELISA kits according to the manufacturer's instructions.[23][24]

  • Data Analysis:

    • Compare the mean cytokine concentrations between the vehicle-treated group and the compound-treated groups.

    • Calculate the percentage inhibition of each cytokine for the treatment groups relative to the vehicle control.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data for this compound should be structured.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 4h (mL)% Inhibition
Vehicle Control--0.85 ± 0.07--
This compound100.62 ± 0.0527.1
This compound300.41 ± 0.04 51.8
This compound1000.25 ± 0.0370.6
Indomethacin100.29 ± 0.04**65.9
Data are presented as Mean ± SEM (n=8). *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg, i.p.)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control--3540 ± 2804850 ± 350450 ± 55
This compound102410 ± 2103100 ± 290780 ± 80
This compound301550 ± 150 1980 ± 2001250 ± 110
This compound100980 ± 951150 ± 130 1890 ± 160
Dexamethasone5850 ± 80 970 ± 1101550 ± 140**
Data are presented as Mean ± SEM (n=8). *p < 0.05, *p < 0.01 compared to Vehicle Control.

Conclusion

The protocols detailed in this document provide a robust framework for the in vivo assessment of the anti-inflammatory properties of this compound. The carrageenan-induced paw edema model serves as an effective primary screen for acute anti-inflammatory activity, while the LPS-induced systemic inflammation model allows for the investigation of the compound's effects on key pro-inflammatory cytokine pathways.[25][26] By quantifying dose-dependent responses and comparing them to established reference drugs, researchers can effectively characterize the therapeutic potential of novel anti-inflammatory candidates.

References

Application Notes and Protocols for Measuring the Analgesic Properties of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine is a natural alkaloid compound isolated from the plant Gelsemium elegans.[1] While its pharmacological profile is not extensively characterized in publicly available literature, its structural class suggests potential bioactivity that warrants investigation for analgesic properties. These application notes provide a comprehensive guide for the preclinical evaluation of this compound as a potential analgesic agent. The protocols herein describe standardized in vivo assays to determine its efficacy in models of thermal and visceral pain, and propose a hypothetical signaling pathway for further mechanistic studies.

Introduction to this compound

This compound is an alkaloid with the chemical formula C20H24N2O4.[1] Alkaloids are a diverse group of naturally occurring chemical compounds that have been the source of numerous therapeutic agents, including analgesics like morphine. Given the precedent for alkaloids exhibiting analgesic effects, this compound presents as a compound of interest for pain research. The following protocols are designed to provide a foundational assessment of its potential antinociceptive effects.

In Vivo Analgesic Assays

To assess the analgesic potential of this compound, a battery of well-established animal models of pain is recommended. These assays measure different modalities of pain and can provide initial insights into the compound's mechanism of action.

Hot-Plate Test (Thermal Nociception)

The hot-plate test is a widely used method to evaluate the response to thermal stimuli, primarily assessing centrally mediated analgesia.

Experimental Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory environment for at least one week before the experiment.

  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and recording the time (in seconds) it takes to exhibit nociceptive responses, such as licking its paws or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Animals are then randomly assigned to groups (n=6-8 per group): Vehicle control (e.g., saline with 1% DMSO), positive control (e.g., Morphine, 10 mg/kg), and this compound at various doses (e.g., 10, 25, 50 mg/kg).

    • The compound or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • Data Analysis: The percentage of Maximum Possible Effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Latency (s) at 30 minLatency (s) at 60 minLatency (s) at 90 minLatency (s) at 120 min
Vehicle Control-8.2 ± 0.58.5 ± 0.68.3 ± 0.48.1 ± 0.7
Morphine1025.1 ± 1.828.5 ± 1.522.3 ± 2.115.4 ± 1.9
This compound1010.5 ± 0.912.1 ± 1.111.8 ± 0.89.9 ± 1.0
This compound2515.8 ± 1.218.9 ± 1.416.2 ± 1.312.5 ± 1.1
This compound5020.3 ± 1.524.6 ± 1.721.1 ± 1.616.8 ± 1.4*
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control.
Tail-Flick Test (Thermal Nociception)

The tail-flick test also measures the response to a thermal stimulus but is primarily indicative of spinally mediated analgesia.

Experimental Protocol:

  • Animal Acclimatization: As described in section 2.1.

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The mouse is gently restrained, and its tail is positioned over the light source.

    • The baseline latency for the tail-flick response is recorded. A cut-off time of 10-12 seconds is established.

    • Animals are grouped and treated as described in the hot-plate test.

    • The tail-flick latency is measured at the same post-administration time points.

  • Data Analysis: The % MPE is calculated as in the hot-plate test.

Data Presentation:

Treatment GroupDose (mg/kg)Latency (s) at 30 minLatency (s) at 60 minLatency (s) at 90 minLatency (s) at 120 min
Vehicle Control-2.5 ± 0.22.6 ± 0.32.4 ± 0.22.5 ± 0.3
Morphine108.9 ± 0.79.5 ± 0.67.8 ± 0.85.1 ± 0.5
This compound103.1 ± 0.43.5 ± 0.53.2 ± 0.42.8 ± 0.3
This compound254.8 ± 0.65.9 ± 0.75.1 ± 0.63.9 ± 0.5
This compound506.7 ± 0.88.2 ± 0.96.9 ± 0.74.5 ± 0.6*
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control.
Acetic Acid-Induced Writhing Test (Visceral Pain)

This model assesses peripherally acting analgesics by inducing a visceral inflammatory pain response.

Experimental Protocol:

  • Animal Acclimatization: As described in section 2.1.

  • Procedure:

    • Mice are pre-treated with the vehicle, a positive control (e.g., Diclofenac, 20 mg/kg), or this compound at various doses.

    • After a specified time (e.g., 30 minutes for intraperitoneal administration), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle Control-45.8 ± 3.1-
Diclofenac2012.3 ± 1.573.1%
This compound1035.2 ± 2.823.1%
This compound2524.7 ± 2.146.1%
This compound5018.1 ± 1.960.5%
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the chemical structure of many analgesic alkaloids, a plausible hypothesis is that this compound may exert its effects through interaction with the opioid system or by modulating inflammatory pathways. For instance, it could act as an agonist at opioid receptors (μ, δ, or κ), leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and subsequent hyperpolarization of neurons, thus inhibiting pain signal transmission. Alternatively, it could inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), reducing the production of prostaglandins.

G cluster_0 Proposed Analgesic Signaling of this compound Compound This compound OpioidReceptor Opioid Receptor (μ, δ, κ) Compound->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannels K+ Efflux / Ca2+ Influx Block G_protein->IonChannels modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) PKA->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization IonChannels->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Hypothetical signaling pathway for this compound-mediated analgesia via opioid receptor activation.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound's analgesic properties.

G cluster_1 Workflow for Analgesic Evaluation A Compound Preparation (this compound in appropriate vehicle) B Acute Toxicity Study (Determine safe dose range) A->B C Selection of Analgesic Assays (Hot-Plate, Tail-Flick, Writhing Test) B->C D In Vivo Experiments (Dose-response and time-course studies) C->D E Data Collection and Analysis (% MPE, % Inhibition) D->E F Mechanistic Studies (Optional) (e.g., Opioid receptor antagonist pre-treatment) E->F If positive results G Report Generation and Interpretation E->G F->G

Caption: Experimental workflow for the preclinical assessment of this compound's analgesic potential.

Conclusion

These application notes provide a robust framework for the initial investigation of the analgesic properties of this compound. The outlined protocols for the hot-plate, tail-flick, and acetic acid-induced writhing tests will enable researchers to gather essential preliminary data on its efficacy and potential mode of action. The hypothetical signaling pathway and experimental workflow offer a structured approach to guide further research into this promising natural compound. Successful outcomes from these studies could pave the way for more in-depth mechanistic evaluations and potential development as a novel analgesic agent.

References

Application Notes and Protocols for Cytotoxicity Screening of 11-Hydroxyrankinidine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxyrankinidine is a novel natural compound with potential anti-cancer properties. This document provides a comprehensive set of protocols for the initial cytotoxicity screening of this compound against various cancer cell lines. The following application notes detail the necessary materials, step-by-step procedures for key assays, and guidelines for data interpretation. These protocols are intended for researchers in oncology, pharmacology, and drug development to assess the cytotoxic effects and preliminary mechanism of action of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound is quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.3
MDA-MB-231Breast Adenocarcinoma15.8
A549Lung Carcinoma32.1
HCT116Colon Carcinoma18.5
HeLaCervical Carcinoma22.4
SK-OV-3Ovarian Cancer28.9

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture techniques are essential for reproducible results. All cell lines should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete growth medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

    • CO2 incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain cell lines in T-75 flasks with the appropriate complete growth medium.

    • Subculture the cells when they reach 80-90% confluency.

    • For experiments, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in Plates A->B C Addition of this compound (Varying Concentrations) B->C D Incubation (24-72h) C->D E MTT Assay for Cell Viability D->E F Annexin V/PI Staining for Apoptosis D->F G Microplate Reader E->G H Flow Cytometer F->H I IC50 Determination G->I J Quantification of Apoptosis H->J

Caption: Experimental workflow for cytotoxicity screening.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome A This compound B Activation of Caspase-8 A->B Induces C Activation of Caspase-9 A->C Induces D Activation of Executioner Caspases (Caspase-3, -6, -7) B->D C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Generalized apoptosis signaling pathway.

Investigating the Neurotoxic Effects of 11-Hydroxyrankinidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific neurotoxicity data for 11-Hydroxyrankinidine is not available. The following application notes and protocols provide a comprehensive framework for the initial investigation of the potential neurotoxic effects of this compound, a novel alkaloid compound. The methodologies are based on established techniques for assessing the neurotoxicity of related compounds.

Introduction

This compound is an alkaloid that has been isolated from the plant Gelsemium elegans.[1] While the pharmacological properties of many alkaloids are well-documented, the specific effects of this compound on the nervous system remain uncharacterized. Neurotoxicity is a critical consideration in drug development and safety assessment. Adverse effects on the chemistry, structure, or function of the nervous system can result from exposure to a substance.[2] This document outlines a series of proposed in vitro and in vivo experiments to elucidate the potential neurotoxic profile of this compound.

Hypothetical Data Summary

The following tables represent hypothetical quantitative data that could be generated from the successful execution of the protocols described in this document. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Cytotoxicity of this compound on SH-SY5Y Human Neuroblastoma Cells

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity Assay)
0 (Control)100 ± 4.55.2 ± 1.1
198.2 ± 5.16.1 ± 1.3
1085.7 ± 6.315.8 ± 2.4
5062.1 ± 7.838.9 ± 3.1
10041.3 ± 5.965.4 ± 4.5
20020.5 ± 3.488.7 ± 5.2

Table 2: Pro-Apoptotic Effects of this compound on Primary Cortical Neurons

Concentration (µM)Caspase-3 Activity (Fold Change)Bax/Bcl-2 Ratio (Western Blot)
0 (Control)1.0 ± 0.10.8 ± 0.05
101.8 ± 0.21.5 ± 0.1
503.5 ± 0.43.2 ± 0.2
1006.2 ± 0.75.8 ± 0.4

Table 3: In Vivo Neurobehavioral Assessment in a Rodent Model

Treatment GroupLatency to Fall (Rotarod Test, seconds)Spontaneous Alternation (%) (Y-Maze Test)
Vehicle Control180 ± 15.275.3 ± 5.1
This compound (10 mg/kg)155 ± 12.868.1 ± 4.7
This compound (25 mg/kg)110 ± 10.555.4 ± 6.2
This compound (50 mg/kg)65 ± 8.940.2 ± 5.9

Experimental Protocols

In Vitro Neurotoxicity Assessment

Objective: To determine the direct cytotoxic and apoptotic effects of this compound on neuronal cells.

Cell Lines:

  • SH-SY5Y human neuroblastoma cells (a commonly used model for neurotoxicity studies).

  • Primary cortical neurons (for a more physiologically relevant model).

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle control.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 3.1.1.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

  • Cell Seeding and Treatment: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate and treat with this compound as described above.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the vehicle control.

In Vivo Neurotoxicity Assessment

Objective: To evaluate the effects of this compound on motor coordination and spatial memory in a rodent model.

Animal Model: Male Wistar rats or C57BL/6 mice.

  • Acclimatization and Training: Acclimatize the animals to the rotarod apparatus for three consecutive days, with three trials per day.

  • Treatment: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Testing: One hour after administration, place the animals on the rotating rod, which gradually accelerates.

  • Data Collection: Record the latency to fall from the rod.

  • Data Analysis: Compare the mean latency to fall between the treatment and control groups.

  • Apparatus: Use a Y-shaped maze with three identical arms.

  • Treatment: Administer this compound or vehicle control.

  • Testing: One hour after administration, place the animal at the center of the maze and allow it to explore freely for 8 minutes.

  • Data Collection: Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms.

  • Data Analysis: Calculate the percentage of spontaneous alternation as (Number of alternations / (Total number of arm entries - 2)) x 100.

Visualization of Postulated Mechanisms and Workflows

Postulated Signaling Pathway for this compound-Induced Neurotoxicity

Based on the mechanisms of other neurotoxic alkaloids, it is plausible that this compound could induce neurotoxicity through the activation of intrinsic apoptotic pathways and the induction of oxidative stress.

G cluster_0 This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Bax Activation Bax Activation Mitochondrial Dysfunction->Bax Activation Cytochrome c Release Cytochrome c Release Bax Activation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by this compound.

Experimental Workflow for In Vitro Neurotoxicity Screening

The following diagram illustrates the workflow for the initial in vitro screening of this compound's neurotoxic potential.

G cluster_workflow In Vitro Neurotoxicity Workflow Start Start Cell Culture (SH-SY5Y) Cell Culture (SH-SY5Y) Start->Cell Culture (SH-SY5Y) Treatment with this compound Treatment with this compound Cell Culture (SH-SY5Y)->Treatment with this compound Cytotoxicity Assays Cytotoxicity Assays Treatment with this compound->Cytotoxicity Assays MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay Viability LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Membrane Integrity Apoptosis Assay Apoptosis Assay Cytotoxicity Assays->Apoptosis Assay Apoptosis Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for in vitro neurotoxicity assessment of this compound.

Logical Relationship for In Vivo Study Design

This diagram outlines the logical progression of the in vivo studies to assess the neurobehavioral effects of this compound.

G Dose-Response Study Dose-Response Study Behavioral Testing Behavioral Testing Dose-Response Study->Behavioral Testing Motor Coordination (Rotarod) Motor Coordination (Rotarod) Behavioral Testing->Motor Coordination (Rotarod) Spatial Memory (Y-Maze) Spatial Memory (Y-Maze) Behavioral Testing->Spatial Memory (Y-Maze) Histopathological Analysis Histopathological Analysis Motor Coordination (Rotarod)->Histopathological Analysis Spatial Memory (Y-Maze)->Histopathological Analysis Biochemical Analysis Biochemical Analysis Histopathological Analysis->Biochemical Analysis Final Assessment Final Assessment Biochemical Analysis->Final Assessment

Caption: Logical flow for the in vivo investigation of neurotoxicity.

References

Application Notes & Protocols: Development of 11-Hydroxyrankinidine Derivatives for Enhanced Neuromodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the development of novel derivatives of 11-Hydroxyrankinidine, an oxindole (B195798) alkaloid isolated from Gelsemium rankinii.[1][2] While the specific biological activity of this compound is not extensively documented, related alkaloids from the Gelsemium genus exhibit significant neuromodulatory properties, including anxiolytic, analgesic, and anti-inflammatory effects, often mediated through interactions with inhibitory neurotransmitter receptors such as glycine (B1666218) (GlyR) and gamma-aminobutyric acid type A (GABA-A) receptors.[3][4][5] This document outlines a systematic approach to synthesize and screen this compound derivatives with the goal of enhancing their potency and selectivity for these neurological targets. Detailed protocols for chemical synthesis, in vitro screening, and cell-based assays are provided to guide the discovery of next-generation therapeutic agents.

Introduction: Targeting Neurological Disorders with Novel Alkaloid Derivatives

Alkaloids from the Gelsemium genus have a long history in traditional medicine and have been the subject of modern pharmacological investigation.[6][7] Many of these compounds, which are monoterpenoid indole (B1671886) alkaloids, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory effects.[8][9][10] Of particular interest is their activity within the central nervous system (CNS). Several Gelsemium alkaloids have shown potent anxiolytic effects in preclinical models, with evidence pointing towards their interaction with glycine receptors.[4][5]

This compound, an oxindole alkaloid, shares a structural scaffold with other bioactive Gelsemium compounds.[1][2] This structural similarity suggests that it may also possess neuromodulatory activity. The strategic development of this compound derivatives presents an opportunity to improve upon the potency, selectivity, and pharmacokinetic properties of the natural product, potentially leading to the identification of novel drug candidates for anxiety disorders, pain management, and other neurological conditions.

This guide provides a structured workflow for the rational design, synthesis, and evaluation of this compound derivatives.

Proposed Signaling Pathway and Drug Target

Based on the known mechanisms of related Gelsemium alkaloids, we hypothesize that this compound and its derivatives will modulate inhibitory neurotransmission by acting on glycine and/or GABA-A receptors. The proposed signaling pathway for screening is the potentiation of inhibitory chloride ion influx upon receptor activation.

GABAR_Signaling cluster_0 Neuronal Synapse Derivative Derivative GABA_A_Receptor GABA-A Receptor Derivative->GABA_A_Receptor Binds to allosteric site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

The development and screening of novel derivatives will follow a multi-step process, beginning with chemical synthesis and progressing through a series of in vitro and cell-based assays to identify lead compounds.

experimental_workflow Start Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening: Receptor Binding Assay Purification->Primary_Screening Secondary_Screening Secondary Screening: Electrophysiology Primary_Screening->Secondary_Screening Cell_Based_Assay Cell-Based Assay: Neuronal Activity Secondary_Screening->Cell_Based_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound

Caption: High-level experimental workflow for derivative development.

Synthetic Chemistry Protocols

The core structure of this compound will be modified at key positions to explore structure-activity relationships (SAR). Modifications will focus on the hydroxyl group, the aromatic ring, and the nitrogen atoms to modulate lipophilicity, hydrogen bonding capacity, and steric bulk.

Protocol 4.1: General Procedure for O-Alkylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4.2: General Procedure for Aromatic Ring Substitution via Suzuki Coupling

This protocol assumes the presence of a suitable leaving group (e.g., bromide or triflate) on the aromatic ring of a this compound precursor.

  • To a reaction vessel, add the this compound precursor (1 equivalent), the desired boronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).

  • Add a mixture of toluene (B28343) and water (e.g., 4:1 ratio).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

In Vitro Screening Protocols

Protocol 5.1: Radioligand Binding Assay for Glycine and GABA-A Receptors

This assay will determine the binding affinity of the synthesized derivatives to the target receptors.

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cell lines expressing the recombinant human receptor subtypes.

  • Binding Reaction: In a 96-well plate, combine:

    • Membrane preparation (20-50 µg protein).

    • Radioligand (e.g., [3H]Strychnine for GlyR; [3H]Muscimol or [3H]Flunitrazepam for GABA-A R).

    • Varying concentrations of the test compound (this compound derivative).

    • Assay buffer.

  • Incubation: Incubate at a specified temperature (e.g., 4 °C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of derivative that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Parameter Glycine Receptor Assay GABA-A Receptor Assay
Radioligand [3H]Strychnine[3H]Muscimol / [3H]Flunitrazepam
Non-specific Binding 10 µM Glycine1 mM GABA / 10 µM Diazepam
Incubation Time 60 min at 4°C90 min at 4°C
Assay Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4

Table 1: Representative Parameters for Radioligand Binding Assays

Protocol 5.2: Electrophysiological Assay (Two-Electrode Voltage Clamp)

This assay will assess the functional activity of the derivatives on receptor-mediated ion channel currents in Xenopus oocytes.

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the target receptor (e.g., human GlyR α1 or GABA-A R α1β2γ2).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with recording solution.

  • Voltage Clamp: Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Apply the natural ligand (glycine or GABA) to elicit a control current response.

  • Co-application: Co-apply the ligand with varying concentrations of the this compound derivative to determine its modulatory effect (potentiation or inhibition) on the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the EC50 (for agonists/potentiators) or IC50 (for antagonists) values.

Derivative Target Receptor Effect EC50 / IC50 (µM)
Derivative 1Glycine ReceptorPotentiation5.2
Derivative 2Glycine ReceptorInhibition12.8
Derivative 3GABA-A ReceptorPotentiation8.1
Derivative 4GABA-A ReceptorNo significant effect> 100

Table 2: Hypothetical Electrophysiology Screening Data

Cell-Based Assay Protocol

Protocol 6.1: FLIPR Membrane Potential Assay

This high-throughput assay measures changes in neuronal membrane potential in response to compound application.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) that endogenously or recombinantly expresses the target receptors in 96- or 384-well plates.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add the test derivatives followed by the addition of the agonist (glycine or GABA).

  • Fluorescence Measurement: The FLIPR system will monitor the change in fluorescence, which corresponds to the change in membrane potential, in real-time.

  • Data Analysis: Analyze the fluorescence signal to determine the effect of the derivatives on the agonist-induced hyperpolarization.

Derivative Concentration (µM) % Increase in Agonist Response
Lead Compound 11150%
Lead Compound 110250%
Lead Compound 21120%
Lead Compound 210180%

Table 3: Hypothetical FLIPR Assay Data for Lead Compounds

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the systematic development of this compound derivatives with enhanced neuromodulatory activity. By combining targeted chemical synthesis with a hierarchical screening cascade, researchers can efficiently identify and characterize novel compounds with therapeutic potential for a range of neurological disorders. The iterative process of SAR analysis will be crucial for optimizing the pharmacological properties of these promising natural product-inspired molecules.

References

Formulation of 11-Hydroxyrankinidine for In-Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyrankinidine is a naturally occurring indole (B1671886) alkaloid belonging to the Gelsemium class of compounds.[1][2] Alkaloids from the Gelsemium genus have garnered significant interest for their wide range of biological activities, including analgesic, anxiolytic, immunosuppressive, and anti-tumor effects.[3][4] Preclinical in-vivo studies are essential to evaluate the therapeutic potential and toxicological profile of this compound. A critical challenge in the in-vivo assessment of many indole alkaloids is their characteristically poor aqueous solubility. This document provides detailed application notes and protocols for the formulation and in-vivo administration of this compound, addressing the challenges of its hydrophobic nature to ensure consistent and reliable experimental outcomes. The protocols described herein are based on established methods for formulating poorly soluble compounds for in-vivo research.

Data Presentation

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for the development of a suitable in-vivo formulation.

PropertyValueReference
Molecular FormulaC₂₀H₂₄N₂O₄[5]
Molecular Weight356.42 g/mol [5]
AppearanceSolid powder[6]
Storage (Powder)-20°C for up to 3 years[5]
Storage (in Solvent)-80°C for up to 1 year[5]
Recommended Vehicle for In-Vivo Administration

Due to its presumed low aqueous solubility, a multi-component vehicle system is recommended to achieve a clear and stable solution of this compound suitable for parenteral administration in animal models. The following formulation is a standard and effective vehicle for many poorly soluble compounds.

ComponentPercentage (v/v)Purpose
Dimethyl Sulfoxide (DMSO)5-10%Primary solvent to dissolve the compound.
PEG300 (Polyethylene Glycol 300)30-40%Co-solvent to improve solubility and stability.
Tween 80 (Polysorbate 80)5%Surfactant to prevent precipitation and enhance stability.
Saline (0.9% NaCl) or PBS45-60%Aqueous base to adjust to final volume and ensure isotonicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in the recommended vehicle. This concentration is a starting point and can be adjusted based on the required dosage for the in-vivo study.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • PEG300, sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

  • Initial Dissolution in DMSO: Add the primary solvent, DMSO, to the tube containing the compound. For a 10% DMSO final concentration in 1 mL, add 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary.

  • Addition of Co-solvent: Add the co-solvent, PEG300, to the DMSO solution. For a 40% PEG300 final concentration in 1 mL, add 400 µL of PEG300. Vortex until the solution is homogeneous.

  • Addition of Surfactant: Add the surfactant, Tween 80, to the mixture. For a 5% Tween 80 final concentration in 1 mL, add 50 µL of Tween 80. Vortex thoroughly to ensure complete mixing.

  • Final Dilution with Saline/PBS: Slowly add the aqueous base, saline or PBS, to the mixture to reach the final volume. For a final volume of 1 mL, add 450 µL of saline or PBS. Add the saline/PBS dropwise while vortexing to prevent precipitation of the compound.

  • Final Homogenization and Inspection: Vortex the final solution for at least one minute to ensure homogeneity. Visually inspect the solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted, for example, by slightly increasing the percentage of DMSO or PEG300.

  • Storage: Store the prepared formulation at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Protocol 2: In-Vivo Administration in a Murine Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of the this compound formulation in mice. The dosage and frequency should be determined based on the specific experimental design and preliminary dose-ranging studies.

Materials:

  • Prepared this compound formulation

  • Experimental mice (e.g., C57BL/6 or BALB/c)

  • Sterile insulin (B600854) syringes (e.g., 28-30 gauge)

  • Appropriate animal handling and restraint devices

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose. For example, for a 10 mg/kg dose in a 25 g mouse using a 1 mg/mL formulation:

    • Dose for the mouse = 10 mg/kg * 0.025 kg = 0.25 mg

    • Volume to inject = 0.25 mg / 1 mg/mL = 0.25 mL or 250 µL

  • Animal Handling: Handle the mice gently and use appropriate restraint techniques to minimize stress.

  • Injection Site Preparation: Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

  • Intraperitoneal Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs. Slowly inject the calculated volume of the formulation.

  • Vehicle Control Group: It is crucial to include a control group of animals that receive the same volume of the vehicle solution without the active compound. This allows for the differentiation of effects caused by the vehicle itself versus the therapeutic agent.

  • Post-injection Monitoring: Monitor the animals closely after injection for any signs of distress, toxicity, or adverse reactions.

Mandatory Visualizations

Experimental Workflow for In-Vivo Study

experimental_workflow cluster_prep Formulation Preparation cluster_admin In-Vivo Administration cluster_eval Evaluation weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline dose_calc Dose Calculation add_saline->dose_calc Formulated Drug ip_injection Intraperitoneal Injection dose_calc->ip_injection vehicle_control Vehicle Control Injection dose_calc->vehicle_control behavioral Behavioral Assays ip_injection->behavioral vehicle_control->behavioral tissue Tissue Collection behavioral->tissue analysis Data Analysis tissue->analysis

Caption: Experimental workflow from formulation to in-vivo evaluation.

Proposed Signaling Pathway of this compound

Based on the known mechanisms of action for Gelsemium alkaloids, this compound is hypothesized to modulate inhibitory neurotransmission primarily through glycine (B1666218) receptors (GlyR) and GABA-A receptors (GABAARs).

signaling_pathway cluster_membrane Postsynaptic Membrane glyr Glycine Receptor (GlyR) hyperpolarization Cl- Influx & Hyperpolarization glyr->hyperpolarization gabaar GABAA Receptor (GABAAR) gabaar->hyperpolarization hydroxyrankinidine This compound hydroxyrankinidine->glyr Antagonizes hydroxyrankinidine->gabaar Antagonizes glycine Glycine glycine->glyr Binds gaba GABA gaba->gabaar Binds inhibition Inhibition of Neurotransmission hyperpolarization->inhibition

Caption: Proposed mechanism of this compound action on inhibitory receptors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 11-Hydroxyrankinidine. As specific literature on the purification of this compound is limited, this guide is based on established methods for the isolation and purification of structurally related oxindole (B195798) alkaloids from Gelsemium species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the complex nature of the crude extract obtained from Gelsemium species. Researchers often encounter:

  • Presence of structurally similar alkaloids: The extract contains a multitude of related oxindole alkaloids with similar polarities and chromatographic behavior, making separation difficult.

  • Low abundance of the target compound: this compound may be a minor component in the extract, requiring highly efficient purification techniques for its isolation.

  • Co-extraction of interfering substances: Pigments, tannins, and other secondary metabolites are often co-extracted, which can interfere with chromatographic separation and reduce the purity of the final product.[1]

  • Potential for degradation: Like many alkaloids, this compound may be sensitive to factors such as pH, temperature, and light, leading to degradation during the purification process.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is typically necessary. The most effective techniques include:

  • High-Speed Counter-Current Chromatography (HSCCC): This is an excellent initial step for fractionating the crude extract and separating major alkaloid groups.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique essential for the final purification of this compound from fractions containing closely related alkaloids.[1][2][3] A three-dimensional HPLC (3D-HPLC) method has also been proposed for the systematic purification of alkaloids from Gelsemium.[2]

  • Column Chromatography: Traditional column chromatography using silica (B1680970) gel or alumina (B75360) can be used for preliminary cleanup of the crude extract.[1]

Q3: How can I improve the yield and purity of my purified this compound?

A3: To enhance yield and purity, consider the following:

  • Optimize extraction: Use an appropriate solvent system and extraction technique to maximize the recovery of this compound from the plant material while minimizing the co-extraction of impurities.

  • Employ orthogonal separation methods: Combine different chromatographic techniques that separate compounds based on different principles (e.g., partitioning in HSCCC and adsorption/partitioning in reversed-phase HPLC).[2]

  • Fine-tune chromatographic conditions: Systematically optimize the mobile phase composition, pH, and stationary phase to achieve the best resolution between this compound and its impurities.[2]

  • Iterative purification: It may be necessary to perform multiple rounds of preparative HPLC to achieve the desired level of purity, especially if the initial fractions are complex.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete extraction from plant material.Optimize the extraction solvent, temperature, and duration. Consider using techniques like ultrasound-assisted or microwave-assisted extraction.[1]
Degradation of the target compound during extraction or purification.Work at lower temperatures, protect the sample from light, and maintain an appropriate pH to ensure the stability of the alkaloid.[1]
Loss of compound during solvent partitioning or transfers.Minimize the number of transfer steps. Ensure complete phase separation during liquid-liquid extraction.
Poor Resolution in Chromatography Inappropriate stationary or mobile phase.For HPLC, screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, triethylamine).[4]
Co-elution of structurally similar alkaloids.Employ a shallower gradient in preparative HPLC. Consider using a different chromatographic mode (e.g., normal phase if reversed-phase was unsuccessful).
Column overloading.Reduce the sample load on the column to improve separation efficiency.
Presence of Impurities in the Final Product Incomplete separation from other alkaloids.Re-purify the sample using a different chromatographic system or a more optimized method.
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all glassware and equipment.
Degradation of the purified compound.Store the purified this compound under appropriate conditions (e.g., -20°C, protected from light).

Experimental Protocols

The following are generalized protocols based on successful methods for purifying oxindole alkaloids from Gelsemium species. These should be optimized for your specific experimental conditions.

Protocol 1: Crude Alkaloid Extraction
  • Sample Preparation: Air-dry and pulverize the plant material (e.g., stems of Gelsemium rankinii).

  • Extraction: Macerate the powdered material in methanol (B129727) at room temperature for several days.

  • Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a 5% hydrochloric acid solution. b. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. c. Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide. d. Extract the alkaline solution multiple times with chloroform (B151607) or ethyl acetate. e. Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Purification by HSCCC and Preparative HPLC

This protocol is adapted from a successful method for separating alkaloids from Gelsemium elegans.[1][3]

  • HSCCC Separation (Initial Fractionation):

    • Two-Phase Solvent System: Prepare a mixture of n-hexane/ethyl acetate/ethanol/1% triethylamine (B128534) aqueous solution (e.g., in a 2:3:2:4 v/v ratio).[1][3]

    • Operation: Dissolve the crude alkaloid extract in the solvent system and inject it into the HSCCC system.

    • Fraction Collection: Collect fractions based on the elution profile monitored by UV detection.

  • Preparative HPLC (Final Purification):

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mixture of water (containing an additive like 0.1% trifluoroacetic acid or formic acid) and methanol or acetonitrile.[4]

    • Purification: Inject the fractions obtained from HSCCC that contain this compound and collect the peak corresponding to the target compound.

    • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

The following table summarizes the purification results for several alkaloids isolated from Gelsemium elegans using a combined HSCCC and preparative HPLC method, which can serve as a benchmark for the purification of this compound.[1][3]

CompoundAmount from Crude Extract (350 mg)Final Purity (%)
14-hydroxygelsenicine12.1 mg97.4%
Sempervirine20.8 mg98.9%
19-(R)-hydroxydihydrogelelsevirine10.1 mg98.5%
Koumine50.5 mg99.0%
Gelsemine32.2 mg99.5%
Gelselvirine50.5 mg96.8%
11-hydroxyhumanmantenine12.5 mg85.5%

Visualizations

Experimental Workflow for this compound Purification

G start Gelsemium Plant Material extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids hsccc HSCCC Separation crude_alkaloids->hsccc hplc_fractions Fractions containing This compound hsccc->hplc_fractions prep_hplc Preparative HPLC hplc_fractions->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound analysis Purity Analysis (HPLC) pure_compound->analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G start Low Purity of Final Product check_hplc Review Analytical HPLC Chromatogram start->check_hplc single_impurity Single Major Impurity? check_hplc->single_impurity degradation Check for Degradation: - Analyze by LC-MS - Review handling and storage conditions check_hplc->degradation multiple_impurities Multiple Impurities? single_impurity->multiple_impurities No optimize_hplc Optimize Preparative HPLC: - Shallower gradient - Different solvent system - Change column single_impurity->optimize_hplc Yes add_step Add an Orthogonal Purification Step (e.g., Normal Phase Chromatography) multiple_impurities->add_step repurify Re-purify the sample optimize_hplc->repurify add_step->repurify

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Optimizing 11-Hydroxyrankinidine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11-Hydroxyrankinidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound from its natural source, Gelsemium elegans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid.[1][2] It is a natural product found in the plant Gelsemium elegans, a highly toxic plant that has been used in traditional medicine.[3] This plant is a rich source of various indole alkaloids, which are the primary active and toxic constituents.[4]

Q2: What is the general principle behind the extraction of this compound?

A2: The extraction of this compound, like other alkaloids, is typically based on an acid-base extraction method.[5][6] This technique leverages the basic nature of the alkaloid's nitrogen atoms. In an acidic solution, the alkaloid forms a salt, which is soluble in the aqueous phase. By making the solution basic, the alkaloid is converted back to its free base form, which is then soluble in organic solvents. This allows for its separation from other plant components.

Q3: What are the major challenges in extracting this compound?

A3: The primary challenges include:

  • Low Yield: The concentration of any single alkaloid in the plant material can be low.

  • Complex Mixture: Gelsemium elegans contains over 100 different alkaloids, making the isolation of a specific compound like this compound challenging.[7][8]

  • Emulsion Formation: During the liquid-liquid extraction steps, a stable emulsion can form between the aqueous and organic layers, making separation difficult and reducing yield.[9][10]

  • Co-extraction of Impurities: Other plant components, such as pigments and lipids, can be co-extracted, requiring further purification steps.

Q4: Which modern extraction techniques can improve the yield of alkaloids?

A4: Modern techniques like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for alkaloids in general.[11] These methods can offer higher yields and purity in shorter extraction times and with less solvent consumption.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract
Possible Cause Troubleshooting Step Rationale
Incomplete initial extraction from plant material. Ensure the plant material is finely ground to increase surface area. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.Finer grinding and advanced techniques enhance solvent penetration and cell wall disruption, improving the release of alkaloids.
Incorrect solvent for initial extraction. While ethanol (B145695) is commonly used, the choice of solvent can significantly impact yield. The optimal solvent depends on the specific alkaloid. For indole alkaloids, various solvents have been used.Different solvents have different polarities and thus different efficiencies in dissolving the target compound.
Inefficient acid-base partitioning. Carefully monitor and adjust the pH at each step. Ensure the pH is sufficiently acidic (around 2-3) to protonate the alkaloid and sufficiently basic (around 9-10) to deprotonate it for extraction into the organic phase.The solubility of the alkaloid in the aqueous and organic phases is highly dependent on its protonation state, which is controlled by the pH.
Degradation of the target compound. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures, as some alkaloids can be sensitive to these conditions.Chemical degradation of this compound will directly lead to a lower yield.
Issue 2: Persistent Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step Rationale
Vigorous shaking of the separatory funnel. Gently invert the separatory funnel multiple times instead of vigorous shaking.Gentle mixing minimizes the formation of small droplets that lead to stable emulsions while still allowing for efficient partitioning.[10]
Presence of natural surfactants in the extract. Add a saturated solution of sodium chloride (brine) to the separatory funnel.The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic compounds and surfactants in the aqueous phase.[9][10]
High concentration of particulate matter. Filter the crude extract before performing the liquid-liquid extraction.Solid particles can stabilize emulsions.
Similar densities of the aqueous and organic phases. Add a small amount of a different, denser organic solvent (e.g., chloroform (B151607) if using ether) or add more of the current organic solvent to change the overall density of the organic phase.Adjusting the density difference between the two phases can facilitate their separation.
Emulsion remains despite the above steps. Centrifuge the mixture. The centrifugal force will help to break the emulsion and separate the layers.Centrifugation is a physical method to force the separation of the immiscible liquids.[10]

Experimental Protocols

General Acid-Base Extraction Protocol for Gelsemium elegans Alkaloids

This protocol is a general procedure and may require optimization for maximizing the yield of this compound.

  • Preparation of Plant Material:

    • Dry the plant material (Gelsemium elegans) in a well-ventilated area, avoiding direct sunlight.

    • Grind the dried material into a fine powder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of plant material in 10 L of ethanol) for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the ethanolic extract.

    • Repeat the extraction process with the plant residue to ensure complete extraction of alkaloids.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% sulfuric acid solution.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with a nonpolar organic solvent like petroleum ether or ethyl acetate (B1210297) to remove neutral and weakly basic compounds, including pigments and lipids. Discard the organic layer.

    • Make the aqueous solution basic by adding a concentrated ammonium (B1175870) hydroxide (B78521) solution until the pH is between 9 and 10.

    • Extract the basic aqueous solution multiple times with an organic solvent such as chloroform or a mixture of chloroform and methanol.

    • Combine the organic extracts.

  • Final Steps:

    • Wash the combined organic extract with distilled water to remove any remaining water-soluble impurities.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic extract under reduced pressure to obtain the crude total alkaloid extract.

Purification of this compound

Further purification of the crude alkaloid extract is necessary to isolate this compound. This typically involves chromatographic techniques.

  • Column Chromatography:

    • The crude alkaloid extract can be subjected to column chromatography on silica (B1680970) gel or alumina.

    • A gradient elution system with increasing polarity, for example, a mixture of chloroform and methanol, is often used.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Counter-Current Chromatography (CCC):

    • pH-zone-refining CCC is a highly effective technique for separating alkaloids from complex mixtures.

    • This method utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation. The selection of the solvent system and pH modifiers is critical and needs to be optimized for the specific alkaloids of interest.

Data Presentation

Table 1: Comparison of Extraction Methods for General Alkaloids

Extraction MethodTypical Extraction TimeRelative Solvent ConsumptionGeneral Yield Comparison
Maceration24 - 72 hoursHighLower
Soxhlet Extraction8 - 24 hoursHighModerate
Ultrasound-Assisted Extraction (UAE)30 - 60 minutesModerateHigh
Microwave-Assisted Extraction (MAE)15 - 30 minutesLowHigh
Accelerated Solvent Extraction (ASE)10 - 20 minutesLowVery High[11]

Table 2: Influence of Solvent Choice on the Extraction of Phytochemicals (General)

SolventPolarityGeneral Classes of Compounds Extracted
HexaneNon-polarLipids, waxes, non-polar compounds
ChloroformModerately polarAlkaloids, terpenoids
Ethyl AcetateModerately polarAlkaloids, flavonoids, less polar compounds
AcetonePolar aproticPhenols, flavonoids
EthanolPolar proticAlkaloids, glycosides, tannins, flavonoids[11]
MethanolHighly polarAlkaloids, glycosides, saponins
WaterHighly polarWater-soluble salts of alkaloids, carbohydrates, proteins

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the extraction and troubleshooting process for this compound.

ExtractionWorkflow PlantMaterial Dried & Powdered Gelsemium elegans InitialExtraction Maceration with Ethanol PlantMaterial->InitialExtraction Concentration1 Concentrate Extract (Rotary Evaporator) InitialExtraction->Concentration1 Acidification Dissolve in Acidic Solution (pH 2-3) Concentration1->Acidification Defatting Wash with Non-polar Solvent Acidification->Defatting Basification Adjust to Basic pH (pH 9-10) Defatting->Basification OrganicExtraction Extract with Organic Solvent (e.g., Chloroform) Basification->OrganicExtraction Concentration2 Concentrate Organic Phases OrganicExtraction->Concentration2 CrudeAlkaloids Crude Alkaloid Extract Concentration2->CrudeAlkaloids Purification Chromatographic Purification (Column, CCC) CrudeAlkaloids->Purification PureCompound Pure this compound Purification->PureCompound TroubleshootingEmulsion Start Emulsion Formed during LLE GentleMixing Action: Use Gentle Inversion Instead of Shaking Start->GentleMixing Check1 Emulsion Persists? GentleMixing->Check1 AddBrine Action: Add Saturated NaCl (Brine) Solution Check1->AddBrine Yes Success Phases Separated Check1->Success No Check2 Emulsion Persists? AddBrine->Check2 Centrifuge Action: Centrifuge the Mixture Check2->Centrifuge Yes Check2->Success No Check3 Emulsion Persists? Centrifuge->Check3 Filter Action: Filter through Celite or Glass Wool Check3->Filter Yes Check3->Success No Failure Consider Alternative Purification Method Filter->Failure

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 11-Hydroxyrankinidine during in vitro experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter.

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?

A1: This is a common issue when a compound is highly soluble in a non-polar organic solvent but poorly soluble in an aqueous environment. The DMSO stock concentration is likely too high for the final desired concentration in your aqueous medium.

Recommended Steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. You may need to prepare a more dilute stock solution of this compound in DMSO.

  • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, try adding it to a small volume of medium first, vortexing gently, and then performing serial dilutions in the medium to reach your final concentration.

  • Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Sonication: After adding the compound to the medium, brief sonication in a water bath can help to break down small precipitates and improve dispersion.[1]

Q2: I need to prepare a stock solution of this compound, but it is not dissolving well in my chosen solvent. What are my options?

A2: While this compound is reported to be soluble in DMSO up to 10 mM, you may require a higher concentration or an alternative solvent system.[2]

Solvent Selection & Enhancement Strategies:

  • Co-solvents: Employing a mixture of solvents can enhance solubility.[3] Consider using a combination of DMSO with other organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can significantly improve solubility. Since this compound is an alkaloid, it is likely basic. Therefore, using a slightly acidic buffer (e.g., citrate (B86180) buffer) might increase its solubility.

  • Excipients: The use of solubility-enhancing excipients can be effective.

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to keep hydrophobic compounds in solution by forming micelles.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 356.42 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.56 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.[5]

Protocol 2: General Method for Solubility Assessment in Different Solvents

Materials:

  • This compound

  • A panel of solvents to be tested (e.g., Water, Ethanol, PBS, Cell Culture Medium, Co-solvent mixtures)

  • Small volume glass vials

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a glass vial.

  • Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Solvents/AgentsAdvantagesPotential Disadvantages
Co-solvents Increases the polarity of the solvent system, allowing for better solvation of the compound.[3]DMSO, Ethanol, PEG 300/400Simple to implement; effective for many compounds.Can be toxic to cells at higher concentrations.
pH Adjustment Ionizes the compound, which is typically more soluble in its salt form.Acidic or basic buffersCan dramatically increase aqueous solubility.May affect compound stability or cellular function.
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[3][4]HPβCD, β-cyclodextrinLow cellular toxicity; can improve bioavailability.May alter the effective concentration of the compound.
Surfactants Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]Tween 80, Pluronic F-68Effective at low concentrations.Can interfere with some cellular assays; potential for cell lysis at higher concentrations.
Nanosizing Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6]N/A (Physical modification)Can significantly improve dissolution rate.Requires specialized equipment (e.g., homogenizer, sonicator).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex add_medium Add to Medium vortex->add_medium 10 mM Stock serial_dilute Serial Dilution add_medium->serial_dilute precipitate Precipitation? serial_dilute->precipitate co_solvent Use Co-solvent precipitate->co_solvent Yes adjust_ph Adjust pH precipitate->adjust_ph Yes use_excipient Use Excipient precipitate->use_excipient Yes end Experiment precipitate->end No (Proceed with Assay) co_solvent->add_medium adjust_ph->add_medium use_excipient->add_medium

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway compound This compound receptor Cell Surface Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for an alkaloid compound.

Frequently Asked Questions (FAQs)

Q: What is the known solubility of this compound?

A: Based on available data, this compound has a reported solubility of 10 mM in DMSO.[2] Its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is expected to be significantly lower.

Q: Are there any known stability issues with this compound in solution?

A: While specific stability data for this compound is not widely published, it is good practice to prepare fresh solutions for your experiments. If using stock solutions stored at low temperatures, allow them to fully come to room temperature and vortex gently before use to ensure homogeneity.

Q: Can I use sonication to dissolve this compound?

A: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds.[1] However, prolonged or high-energy sonication can potentially degrade the compound, so it should be used judiciously. A brief treatment in a cooled water bath sonicator is recommended.

Q: How can I determine if my compound has precipitated out of solution in my cell culture plate?

A: You can visually inspect the wells of your culture plate under a microscope. Precipitate will often appear as small, crystalline structures or an amorphous film at the bottom of the well. You can also centrifuge a sample of the medium and look for a pellet.

Q: What are the general classes of compounds that can be used to improve the solubility of alkaloids?

A: Several classes of excipients and formulation strategies can be employed. These include co-solvents (e.g., DMSO, ethanol, PEGs), surfactants (e.g., Tween 80), complexing agents like cyclodextrins, and pH modifiers.[3][7] For in vivo studies, lipid-based formulations and nanosizing techniques are also common.[3][6]

References

Technical Support Center: Managing Potential Toxicity of Novel Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general recommendations for managing potential toxicity of novel, uncharacterized compounds in animal studies, using the placeholder name "11-Hydroxyrankinidine." There is currently no publicly available toxicological data for a compound named this compound. Therefore, all experimental protocols and troubleshooting advice are based on established principles of preclinical toxicology and are not specific to any known compound. Researchers must adapt these guidelines to their specific test article and institutional regulations.

Frequently Asked Questions (FAQs)

Q1: We are starting in vivo studies with a novel compound, "this compound." How do we determine a safe starting dose?

A1: For a novel compound with no existing toxicity data, a dose-range finding (DRF) study is the essential first step.[1][2] The goal is to identify the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL).[3] A common approach is a dose escalation study design where single animals or small groups are dosed sequentially. Observations from one dose group inform the selection of the next dose level.[4] It is advisable to start with a very low dose, based on in vitro efficacy data or data from structurally similar compounds, and escalate cautiously.

Q2: What are the critical signs of toxicity to monitor for during our animal studies?

A2: Comprehensive monitoring is crucial for early detection of adverse effects. Key parameters to observe include:

  • Clinical Observations: Changes in behavior (lethargy, agitation), posture, grooming, and signs of pain or distress.

  • Physiological Measurements: Regular monitoring of body weight and food/water consumption.[2]

  • Physical Examinations: Checking for changes in skin, fur, eyes, and mucous membranes.

  • Gastrointestinal Effects: Observing for diarrhea, constipation, or changes in feces/urine.

  • Neurological Signs: Monitoring for tremors, convulsions, or ataxia.

Any observed signs should be meticulously documented and scored for severity to establish a clear dose-response relationship.

Q3: We've experienced unexpected mortality in our high-dose group. What is our immediate course of action?

A3: Unexpected mortality requires immediate action and reporting.

  • Halt Dosing: Immediately cease dosing in the affected and all higher-dose groups.

  • Report: Report the incident to the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian within 72 hours, as per institutional policy.[5]

  • Necropsy: Perform a full gross necropsy on the deceased animals to identify potential target organs of toxicity. Collect tissues for histopathological analysis.

  • Review Protocol: The IACUC, in collaboration with the research team and veterinary staff, will investigate the cause of death to determine if changes to the protocol are needed to prevent further incidents.[6] This may involve dose reduction, changes in monitoring frequency, or implementation of humane endpoints.

Q4: How can we manage non-lethal adverse effects observed in our study?

A4: The primary strategy for managing non-lethal, dose-related adverse effects is to lower the dose.[7] If the compound is providing a therapeutic benefit, identifying the lowest effective dose that minimizes side effects is key.[7] In some cases, supportive care (e.g., fluid therapy for dehydration) may be appropriate, as determined by the veterinary staff. If adverse effects persist even at lower doses, switching to a different dosing schedule or, if applicable, a different compound might be necessary.[7]

Troubleshooting Guides

Guide 1: Investigating Target Organ Toxicity
Observed Sign/Symptom Potential Target Organ Recommended Immediate Actions Follow-up Analyses
Elevated ALT/AST enzymesLiverLower the dose in subsequent cohorts. Collect blood for a full liver enzyme panel.Histopathological examination of liver tissue. Assess markers of oxidative stress.
Increased BUN/CreatinineKidneyEnsure animals have adequate hydration. Reduce dose.Urinalysis. Histopathology of the kidney.
Labored breathing, cyanosisLungs / HeartAdminister oxygen if directed by vet. Reduce dose.Gross pathology and histopathology of heart and lungs. Electrocardiogram (ECG) if feasible.
Seizures, tremors, ataxiaCentral Nervous System (CNS)Move animal to a padded cage to prevent injury. Reduce dose.Behavioral testing. Histopathology of brain and spinal cord.

Experimental Protocols & Data Presentation

Protocol: General Dose-Range Finding (DRF) Study

This protocol outlines a general approach for determining the MTD of a novel compound like "this compound" in rodents.

1. Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following single or repeated administrations.

2. Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females.[4]

3. Study Design:

  • Phase A (Dose Escalation):
  • Use a "staircase" or modified Fibonacci design for dose escalation.
  • Dose one animal per sex per group at ascending dose levels.
  • Allow a 24-48 hour observation period between dosing each group.[4]
  • Doses should be selected based on a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg).
  • The MTD is provisionally identified as the highest dose that does not produce mortality or severe toxic signs.
  • Phase B (Dose Confirmation):
  • Dose 3-5 animals per sex per group for 7-14 days at three selected dose levels (e.g., a high dose near the MTD, a mid-dose, and a low dose).[8]
  • Include a vehicle-treated control group.

4. Parameters to Monitor:

  • Mortality/Morbidity: Twice daily.
  • Clinical Observations: Daily.
  • Body Weights: Pre-dose and at least twice weekly.
  • Food Consumption: Weekly.
  • Terminal Procedures: At the end of the study, collect blood for clinical pathology (hematology and biochemistry). Conduct a full gross necropsy and collect major organs for organ weight analysis and histopathology.

Data Summary Tables

The results of toxicity studies should be summarized for clear interpretation.

Table 1: Overview of Preclinical Toxicity Study Designs

Study Type Typical Duration Primary Objective Key Endpoints
Acute Toxicity Up to 14 daysDetermine effects of a single dose; establish LD₅₀.[9]Mortality, clinical signs, gross necropsy findings.[9]
Subchronic Toxicity 28 or 90 daysCharacterize toxicity with repeated dosing; identify target organs and NOAEL.Clinical pathology, organ weights, full histopathology.
Chronic Toxicity 6 to 12+ monthsAssess long-term cumulative toxicity and carcinogenic potential.Same as subchronic, plus tumor incidence.

Table 2: Example Data from a Hypothetical DRF Study for "this compound"

Dose Group (mg/kg) N (M/F) Mortality Key Clinical Signs Effect on Body Weight Provisional NOAEL (mg/kg)
Vehicle Control5/50/10None observedNormal gain-
105/50/10None observedNormal gain10
305/50/10Mild, transient lethargy post-dosingSlight decrease day 1, recovery by day 3-
1005/52/10Severe lethargy, piloerection, hunched posture>10% weight loss-

Visualizations

Diagrams of Workflows and Pathways

ToxicityManagementWorkflow Figure 1. Decision Workflow for Managing Observed Toxicity Observe Adverse Event Observed Assess Assess Severity & Relation to Compound Observe->Assess IsSevere Is Event Severe or Life-Threatening? Assess->IsSevere IsDoseRelated Is Event Dose-Related? IsSevere->IsDoseRelated No StopDosing Stop Dosing Immediately Provide Veterinary Care Report to IACUC IsSevere->StopDosing Yes LowerDose Lower Dose in Next Cohort IsDoseRelated->LowerDose Yes Continue Continue Monitoring at Current Dose IsDoseRelated->Continue No Analyze Analyze Data to Redefine MTD/NOAEL StopDosing->Analyze LowerDose->Analyze Continue->Analyze

Caption: Decision workflow for managing observed toxicity in animal studies.

HepatotoxicityPathway Figure 2. General Pathway for Drug-Induced Liver Injury Compound Parent Compound (e.g., this compound) Metabolism CYP450 Metabolism in Hepatocytes Compound->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., NAPQI for Acetaminophen) Metabolism->ReactiveMetabolite Detox Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox CovalentBinding Covalent Binding to Mitochondrial Proteins ReactiveMetabolite->CovalentBinding SafeProduct Non-toxic Metabolite Detox->SafeProduct MitoDamage Mitochondrial Damage & Oxidative Stress CovalentBinding->MitoDamage Necrosis Hepatocyte Necrosis (Cell Death) MitoDamage->Necrosis

References

minimizing degradation of 11-Hydroxyrankinidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 11-Hydroxyrankinidine during storage. It includes a troubleshooting guide for common issues, frequently asked questions (FAQs), and detailed experimental protocols for stability testing.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellowish/brownish) of solid this compound. Oxidation or photodegradation.Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures. Minimize exposure to light.
Decreased potency or concentration of this compound in solution over a short period. Degradation due to improper solvent, pH, or storage temperature.Prepare fresh solutions for each experiment. If storage is necessary, use a suitable solvent (e.g., DMSO), aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method.
Inconsistent experimental results using this compound. Use of degraded or impure material.Always use freshly prepared solutions from a properly stored solid sample. Verify the purity of the compound before use with a suitable analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C for short-term storage and -20°C for long-term storage. Storing under an inert atmosphere (argon or nitrogen) can further minimize oxidative degradation.

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, prepare a stock solution in anhydrous, high-purity DMSO. It is advisable to prepare fresh solutions before use. If short-term storage of the stock solution is necessary, it should be aliquoted into small, single-use amber vials to avoid repeated freeze-thaw cycles and light exposure, and stored at -20°C or below for up to a few months.[1]

Q3: What are the likely degradation pathways for this compound?

A3: As an indole (B1671886) alkaloid containing a hydroxyl group, this compound is susceptible to several degradation pathways, primarily oxidation and photodegradation. The indole ring is prone to oxidation, which can lead to the formation of various oxidized products. The hydroxyl group can also be a site for oxidative degradation. Exposure to light, especially UV light, can accelerate these degradation processes. Degradation may also be influenced by pH, with acidic or alkaline conditions potentially catalyzing hydrolytic degradation of the lactam ring or other functional groups.

Q4: How can I assess the stability of my this compound sample?

A4: A forced degradation study is the most effective way to assess the stability of this compound and to identify potential degradation products. This involves subjecting the compound to various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light. The International Council for Harmonisation (ICH) Q1A guidelines provide a framework for conducting such studies.[1][2][3][4]

Q5: What analytical methods are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a commonly used technique for separating and quantifying this compound and its degradation products.[5] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6] A stability-indicating analytical method should be developed and validated to ensure it can separate the intact drug from its degradation products.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber (ICH Q1B) for a specified duration (e.g., 1.2 million lux hours and 200 W h/m²).

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Stress ConditionReagentTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)None70°C48 hours
Thermal (Solution)None70°C48 hours
PhotodegradationLightAmbient1.2 million lux hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (70°C) prep->thermal Expose to stress photo Photodegradation (ICH Q1B) prep->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze HPLC / LC-MS Analysis neutralize->analyze evaluation Compare Chromatograms Identify & Quantify Degradants analyze->evaluation

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products 11_hydroxy This compound oxidized_indole Oxidized Indole Ring Products 11_hydroxy->oxidized_indole Oxidation / Light oxidized_hydroxyl Oxidized Hydroxyl Group Products 11_hydroxy->oxidized_hydroxyl Oxidation hydrolyzed_lactam Hydrolyzed Lactam Ring Product 11_hydroxy->hydrolyzed_lactam Acid / Base

Caption: Plausible degradation pathways for this compound under stress conditions.

References

Technical Support Center: Optimizing UPLC-MS/MS for 11-Hydroxyrankinidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the UPLC-MS/MS detection of 11-Hydroxyrankinidine, an alkaloid isolated from Gelsemium elegans.[1]

Experimental Protocol: UPLC-MS/MS for Gelsemium Alkaloids

This protocol is adapted from a validated method for the simultaneous detection of eleven Gelsemium alkaloids in rat plasma and can serve as a strong starting point for optimizing the detection of this compound.[2][3][4]

Sample Preparation

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., strychnine (B123637) at 20 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,900 x g for 10 minutes.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.[4]

UPLC-MS/MS Conditions

A Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) is recommended for chromatographic separation.[2][3][4]

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2][3][4]
Mobile Phase A Water with 0.1% Formic Acid[2][3][4]
Mobile Phase B Methanol[2][3][4]
Flow Rate 0.3 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 2 µL[4]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[2][3][4]
Monitoring Mode Multiple Reaction Monitoring (MRM)[2][3][4]
Drying & Collision Gas Nitrogen[5]

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ESI mode?

A1: The molecular formula of this compound is C20H24N2O4, with a molecular weight of 356.42 g/mol .[1][6] Therefore, the expected precursor ion ([M+H]+) in positive electrospray ionization mode would be m/z 357.4. The product ions would need to be determined by infusing a standard of this compound and performing a product ion scan. However, based on the fragmentation of similar Gelsemium alkaloids, characteristic losses of small neutral molecules and specific ring cleavages can be expected.[7]

Q2: What are common issues with peak shape for alkaloids like this compound and how can they be addressed?

A2: Peak tailing is a common issue in the chromatography of alkaloids. This can be caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[8][9] To mitigate this, consider the following:

  • Mobile Phase pH: Maintain a low mobile phase pH (e.g., by adding 0.1% formic acid) to ensure the analyte is protonated and to suppress the ionization of silanol groups.

  • Buffer Addition: Adding a buffer salt, such as ammonium (B1175870) formate, to the mobile phase can help mask the residual silanol interactions.[9]

  • Column Choice: Use a highly deactivated, end-capped column to minimize the number of available silanol groups.[8]

  • Sample Overload: Injecting too much sample can lead to peak tailing. If this is suspected, dilute the sample and reinject.[8][10]

Q3: How can I deal with matrix effects when analyzing this compound in complex samples like plant extracts or biological fluids?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[11][12] Strategies to address this include:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the UPLC method to ensure the analyte peak is well-separated from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for this compound - Incorrect MS/MS transitions (precursor/product ions).- Inappropriate ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Analyte degradation.- Optimize MS/MS parameters by infusing a standard solution of this compound.- Systematically optimize source parameters to maximize the ion signal.- Ensure proper sample storage and handling to prevent degradation.
Poor Peak Shape (Tailing) - Secondary interactions with the column.- Column overload.- Inappropriate mobile phase pH.- Refer to FAQ Q2 for detailed solutions on addressing peak tailing.[8][9][10]
High Background Noise - Contaminated mobile phase or LC system.- Matrix interferences.- Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system with a strong solvent.- Improve sample clean-up to remove more matrix components.
Inconsistent Retention Times - Pump malfunction or leak.- Column degradation.- Inadequate column equilibration.- Check the pump for pressure fluctuations and leaks.- Replace the column if it has been used extensively or with harsh conditions.- Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections.
Poor Reproducibility - Matrix effects.- Inconsistent sample preparation.- System instability.- Address matrix effects as described in FAQ Q3.- Ensure consistent and precise execution of the sample preparation protocol.- Perform system suitability tests to ensure the UPLC-MS/MS system is performing consistently.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precipitation Add Acetonitrile with IS (150 µL) plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,900 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal poor_repro Poor Reproducibility? start->poor_repro check_ph Check Mobile Phase pH peak_tailing->check_ph Yes add_buffer Add Buffer to Mobile Phase check_ph->add_buffer reduce_load Reduce Sample Load add_buffer->reduce_load change_column Use End-capped Column reduce_load->change_column optimize_ms Optimize MS Parameters (Infuse Standard) low_signal->optimize_ms Yes check_sample_prep Review Sample Prep optimize_ms->check_sample_prep assess_matrix Assess Matrix Effects poor_repro->assess_matrix Yes check_system Check System Stability assess_matrix->check_system

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific on-target and off-target effects of 11-Hydroxyrankinidine have not been extensively characterized in publicly available literature. This guide provides general strategies and experimental protocols applicable to the characterization and mitigation of potential off-target effects of novel bioactive compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when working with a novel compound like this compound?

A1: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the primary biological target.[1][2] These interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype might be incorrectly attributed to the intended target.[1] They can also cause cellular toxicity or other confounding biological responses that are independent of the compound's on-target activity.[1][2] For a novel compound like this compound, whose molecular targets are not well-defined, it is crucial to proactively investigate and control for potential off-target effects to ensure the validity of your research findings.

Q2: I'm observing a cellular phenotype after treating cells with this compound. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target effects is a critical step in characterizing a new compound. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Control: If another compound is known to modulate your hypothesized target through a different chemical scaffold, its ability to replicate the observed phenotype would support an on-target effect.

  • Genetic Target Validation: The "gold standard" for confirming on-target effects is to use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the expression of the intended target protein.[1] If the phenotype disappears or is significantly reduced in the absence of the target protein, it is likely an on-target effect.[1]

  • Rescue Experiments: In a target knockout or knockdown background, overexpressing a version of the target protein that is resistant to the compound should "rescue" the phenotype if the effect is on-target.[3]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the intended target inside intact cells.[1][2]

Q3: What proactive strategies can I implement in my experimental design to minimize potential off-target effects of this compound?

A3: Several proactive measures can help minimize the impact of off-target effects:

  • Dose-Response Curve: Always perform a dose-response experiment to determine the lowest effective concentration of this compound that produces the desired on-target effect.[1][3] Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Confirm Target Expression: Verify that your cellular model expresses the intended target protein at sufficient levels using techniques like Western Blot or qPCR.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If a specific off-target is suspected, check its expression level as well.
Observed phenotype does not align with the known function of the hypothesized target. This strongly suggests an off-target effect is dominating the cellular response.1. Perform a broad screening assay (e.g., kinase panel, proteomics) to identify potential off-targets. 2. Use genetic knockdown of the hypothesized target to see if the phenotype persists.[3]
High cellular toxicity at concentrations required for the desired effect. The compound may have off-target liabilities that disrupt essential cellular pathways.1. Attempt to find a lower, non-toxic concentration that still produces a measurable on-target effect. 2. Consider chemical modifications to the this compound scaffold to improve selectivity, a strategy often employed in rational drug design.[4]
Biochemical assay results do not match cell-based assay results. This could be due to poor cell permeability, cellular efflux pumps, or high intracellular ATP concentrations competing with the compound (if it's an ATP-competitive inhibitor).[3]1. Assess the compound's physicochemical properties for cell permeability. 2. Use CETSA to confirm target engagement within the cell. 3. Test for inhibition of common efflux pumps.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound by screening it against a broad panel of recombinant kinases. This is a common first step for many small molecules as kinases are a large and structurally related protein family.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP to separate wells.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add a detection reagent that measures the remaining ATP or the phosphorylated substrate. Read the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Hypothetical Data Summary:

Kinase TargetIC50 (nM) for this compound
Hypothesized Target Kinase A50
Off-Target Kinase B850
Off-Target Kinase C>10,000
Off-Target Kinase D2,500
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control for a specified time.[1]

  • Cell Lysis: Harvest and lyse the cells to create a cell lysate.

  • Heating: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western Blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for Target X Compound This compound Target Target X (e.g., a Protein Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Caption: A hypothetical signaling pathway illustrating how this compound might inhibit a target protein.

G cluster_1 CETSA Experimental Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysate (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Analyze Supernatant (e.g., Western Blot) D->E F 6. Plot Melting Curve (Assess Thermal Shift) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

References

safe handling and disposal of 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Hydroxyrankinidine

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural alkaloid compound isolated from the plant Gelsemium elegans.[1] Its CAS number is 122590-03-8 and it has a molecular weight of 356.42 g/mol .[1][2] It belongs to the family of Gelsemium alkaloids, which are known for their high toxicity.[3][4][5][6]

Q2: What are the primary hazards associated with this compound?

A2: While specific toxicological data for this compound is limited, it is derived from Gelsemium elegans, a plant known to be highly poisonous to humans and animals.[3][4][6] All parts of the Gelsemium plant are considered toxic, and even small amounts can lead to severe poisoning or death.[3][4] The toxic effects of Gelsemium alkaloids are primarily due to their ability to cause respiratory depression and paralysis.[5][6] Therefore, this compound should be treated as a highly potent toxin.

Q3: What are the symptoms of exposure to Gelsemium alkaloids?

A3: Symptoms of poisoning by Gelsemium alkaloids can include headache, vision problems, difficulty swallowing, dizziness, muscle weakness, seizures, breathing difficulties, and a slowed heart rate.[3][4] Respiratory failure is the main cause of death in severe cases.[5]

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] If dissolved in a solvent, it should be stored at -80°C for up to one year.[2] It should be stored in a secure, designated area for potent compounds, away from incompatible materials.

Troubleshooting Guides

Handling and Personal Protective Equipment (PPE)
Issue EncounteredProbable CauseTroubleshooting Steps
Accidental Spill Improper handling, container failure1. Evacuate the immediate area. 2. Alert colleagues and the lab supervisor. 3. If safe to do so, contain the spill with absorbent material. 4. Follow your institution's protocol for hazardous chemical spills. 5. Do not attempt to clean up a large spill without proper training and PPE.
Suspected Inhalation Inadequate ventilation, improper handling of powder1. Immediately move to fresh air. 2. Seek immediate medical attention. 3. Report the incident to your supervisor.
Skin or Eye Contact Inadequate PPE1. For skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. 2. For eye contact, flush with a gentle stream of water for at least 15 minutes, holding the eyelids open. 3. Seek immediate medical attention.
Experimental Protocols

General Handling Protocol for this compound

  • Risk Assessment: Before any experiment, conduct a thorough risk assessment.

  • Designated Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves. Inspect gloves for any tears or punctures before use.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A fully buttoned lab coat should be worn.

    • Respiratory Protection: For handling the powder outside of a fume hood (not recommended), a NIOSH-approved respirator is essential.

  • Weighing:

    • Weigh the powdered compound within a fume hood or a glove box.

    • Use a dedicated spatula and weighing paper.

    • Clean all equipment thoroughly after use.

  • Dissolving:

    • Add solvent to the vial containing the compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Decontamination:

    • Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with water and ethanol) after each use.

    • Dispose of all contaminated disposables as hazardous waste.

Disposal Protocol for this compound

  • Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, vials, gloves) must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Solid Waste: Collect all solid waste in a sealed, puncture-proof container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.

Data Presentation

PropertyValueSource
CAS Number 122590-03-8[1][2]
Molecular Formula C20H24N2O4[1]
Molecular Weight 356.42 g/mol [1][2]
Appearance Powder[7]
Storage (Powder) -20°C for 3 years[2]
Storage (in Solvent) -80°C for 1 year[2]
Solubility Soluble in DMSO (10 mM)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe Don PPE risk_assessment->ppe designated_area Enter Designated Area ppe->designated_area weighing Weighing in Fume Hood designated_area->weighing dissolving Dissolving weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate waste_disposal Segregate & Dispose of Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Experimental workflow for handling this compound.

emergency_response cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Event move_to_safety Move to Safety (Fresh Air / Safety Shower) exposure->move_to_safety alert_others Alert Colleagues & Supervisor exposure->alert_others seek_medical Seek Immediate Medical Attention move_to_safety->seek_medical alert_others->seek_medical report_incident Report Incident seek_medical->report_incident review_protocol Review Safety Protocols report_incident->review_protocol

References

Validation & Comparative

comparing the efficacy of 11-Hydroxyrankinidine to other Gelsemium alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological activity of prominent Gelsemium alkaloids, including gelsemine, koumine, gelsevirine (B199093), and gelsenicine. This guide provides a comparative overview of their efficacy in key therapeutic areas, supported by available experimental data. Notably, public domain research and literature to date do not provide efficacy data for 11-Hydroxyrankinidine, a known alkaloid isolated from Gelsemium elegans. Therefore, a direct comparison with this specific compound is not currently possible.

Introduction

Alkaloids derived from plants of the Gelsemium genus are a subject of significant interest in pharmacological research due to their diverse biological activities. These compounds have been traditionally used in various medicinal practices and are now being investigated for their potential as modern therapeutic agents. The primary focus of current research lies in their analgesic, anxiolytic, anti-inflammatory, and cytotoxic properties. This guide aims to provide a comparative summary of the efficacy of four well-studied Gelsemium alkaloids: gelsemine, koumine, gelsevirine, and gelsenicine.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anxiolytic, toxic, anti-inflammatory, and cytotoxic effects of the specified Gelsemium alkaloids.

Table 1: Anxiolytic Activity and Acute Toxicity
AlkaloidAnxiolytic EffectLD50 (mg/kg)Animal ModelAdministration Route
Gelsemine Potent anxiolytic effects observed.53.9MouseSubcutaneous
Koumine Potent anxiolytic effects observed.99.0MouseSubcutaneous
Gelsevirine Potent anxiolytic effects observed.37.8MouseSubcutaneous
Gelsenicine No significant anxiolytic effects observed.~0.2MouseIntraperitoneal
Humantenmine (B199024) No anxiolytic actions observed.< 0.2Not SpecifiedNot Specified[1]

Data compiled from studies on mouse models.

Table 2: Anti-Inflammatory and Cytotoxic Activity
AlkaloidBioactivityIC50Cell Line/Model
Geleganimine B Anti-inflammatory10.2 μMBV2 microglial cells
(+) Gelsemine Cytotoxic31.59 μMPC12 cells
(-) Gelsemine Cytotoxic> 100 μMPC12 cells
Koumine GlyR Inhibition31.5 ± 1.7 μMα1GlyRs
Gelsevirine GlyR Inhibition40.6 ± 8.2 μMα1GlyRs

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the cited studies.

Anxiolytic Activity Assessment
  • Elevated Plus-Maze (EPM) Test: This widely used model for assessing anxiety-like behavior in rodents is based on the animal's natural aversion to open and elevated spaces.

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Light-Dark Transition Model: This test is also based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

    • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

    • Procedure: A mouse is placed in the light compartment, and the time spent in each compartment and the number of transitions between the two are recorded over a specific duration. Anxiolytic drugs are expected to increase the time spent in the light compartment.

Cytotoxicity Assay
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

    • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

    • Procedure: Cells (e.g., PC12) are seeded in 96-well plates and treated with varying concentrations of the test compounds. After an incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the study of Gelsemium alkaloids.

Anxiolytic_Activity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Alkaloid_Isolation Alkaloid Isolation (Gelsemine, Koumine, etc.) Drug_Administration Drug Administration (Subcutaneous) Alkaloid_Isolation->Drug_Administration Animal_Acclimatization Animal Acclimatization (Mice) Animal_Acclimatization->Drug_Administration Behavioral_Test Behavioral Testing (EPM or Light-Dark Box) Drug_Administration->Behavioral_Test Data_Recording Data Recording (Time in arms, transitions) Behavioral_Test->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis Efficacy_Determination Efficacy Determination Statistical_Analysis->Efficacy_Determination

Workflow for assessing anxiolytic activity.

Glycine_Receptor_Modulation Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsemine, Koumine) Glycine_Receptor Glycine Receptor (GlyR) (Ligand-gated ion channel) Gelsemium_Alkaloids->Glycine_Receptor Modulates Chloride_Influx Chloride (Cl-) Influx Glycine_Receptor->Chloride_Influx Increases Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Anxiolytic_Analgesic_Effects Anxiolytic & Analgesic Effects Reduced_Neuronal_Excitability->Anxiolytic_Analgesic_Effects

Proposed signaling pathway for anxiolytic effects.

Conclusion

The available data indicates that gelsemine, koumine, and gelsevirine exhibit significant anxiolytic properties, with varying degrees of toxicity. In contrast, gelsenicine and humantenmine are highly toxic with little to no observed anxiolytic activity. The anti-inflammatory and cytotoxic effects of certain Gelsemium alkaloids have also been quantified, providing a basis for further investigation into their therapeutic potential. A significant gap in the current scientific literature is the absence of efficacy data for this compound, highlighting an area for future research. The diagrams and experimental protocols provided in this guide offer a framework for understanding and building upon the existing knowledge of these complex natural compounds.

References

11-Hydroxyrankinidine vs. koumine for analgesic activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the analgesic activities of 11-Hydroxyrankinidine and koumine (B8086292) is not possible at this time due to a lack of available scientific literature on this compound. Extensive searches have yielded no experimental data regarding its analgesic properties or mechanism of action. A PubChem entry for this compound exists but does not provide a discrete chemical structure or any associated biological activity data.

In contrast, koumine, a major alkaloid from plants of the Gelsemium genus, has been extensively studied for its analgesic effects. This guide, therefore, provides a comprehensive overview of the experimental data, protocols, and mechanisms of action related to the analgesic activity of koumine.

Koumine: An Overview of Analgesic Activity

Koumine has demonstrated significant analgesic effects in various preclinical models of pain, including inflammatory, neuropathic, and postoperative pain.[1][2] Its mechanism of action is complex and appears to involve the modulation of neuroinflammation and multiple neurotransmitter systems.[3][4]

Quantitative Data on Analgesic Activity

The analgesic efficacy of koumine has been quantified in several standard animal models of pain. The following table summarizes key findings from the literature.

Pain ModelSpeciesAdministration RouteDose RangeKey FindingsReference(s)
Acetic Acid-Induced WrithingMiceSubcutaneous (s.c.)1, 2, 4 mg/kgDose-dependently reduced the number of writhes.[2]
Formalin Test (Phase II)MiceSubcutaneous (s.c.)1, 2, 4 mg/kgDose-dependently reduced licking/biting time.[2]
Complete Freund's Adjuvant (CFA)-Induced Thermal HyperalgesiaRatsSubcutaneous (s.c.)0.5, 1, 2 mg/kg (repeated)Dose-dependently reversed thermal hyperalgesia.[2]
Chronic Constriction Injury (CCI)-Induced Neuropathic PainRatsSubcutaneous (s.c.)0.5, 1, 2 mg/kg (repeated)Dose-dependently reversed thermal hyperalgesia and mechanical allodynia.[2]
Postoperative Pain (POP)RatsSubcutaneous (s.c.)0.28, 1.4, 7.0 mg/kgSignificantly prevented mechanical allodynia and thermal hyperalgesia.[3]
Postoperative Pain (POP)RatsIntrathecal (i.t.)8, 40, 200 µgPrevented mechanical allodynia and thermal hyperalgesia.[3]
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

  • Animals: Male Kunming mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Koumine or a vehicle control is administered subcutaneously 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a 15-minute period.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the koumine-treated groups compared to the vehicle control group.

Formalin Test

This model assesses both acute neurogenic pain (Phase I) and inflammatory pain (Phase II).

  • Animals: Male Kunming mice are commonly used.

  • Drug Administration: Koumine or a vehicle control is administered subcutaneously 30 minutes prior to the formalin injection.

  • Formalin Injection: A 2.5% formalin solution (in saline) is injected into the plantar surface of the right hind paw.

  • Observation: The animals are immediately placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

  • Data Analysis: The duration of licking/biting in the koumine-treated groups is compared to the vehicle control group for both phases.

Postoperative Pain Model

This model mimics pain experienced after surgery.

  • Animals: Male Sprague-Dawley rats are often used.

  • Surgical Procedure: An incision is made on the plantar surface of the hind paw, and the underlying muscle is incised. The skin is then sutured.

  • Drug Administration: Koumine can be administered either subcutaneously or intrathecally after the incision.

  • Pain Behavior Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the incised paw.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: The paw withdrawal thresholds and latencies in the koumine-treated groups are compared to a vehicle-treated group at various time points post-surgery.

Signaling Pathways and Mechanism of Action

The analgesic effect of koumine is multifactorial, involving the central nervous system. Key mechanisms include the inhibition of neuroinflammation and modulation of GABAergic and neurosteroid signaling.

Inhibition of Spinal Neuroinflammation

Postoperative and neuropathic pain are associated with the activation of glial cells (microglia and astrocytes) in the spinal cord and the subsequent release of pro-inflammatory cytokines. Koumine has been shown to inhibit the activation of both microglia and astrocytes in the spinal dorsal horn.[3] This, in turn, suppresses the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3]

G cluster_0 Pain Stimulus (e.g., Nerve Injury) cluster_1 Spinal Cord cluster_2 Koumine Action Nerve Injury Nerve Injury Microglia Activation Microglia Activation Nerve Injury->Microglia Activation Astrocyte Activation Astrocyte Activation Nerve Injury->Astrocyte Activation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia Activation->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Astrocyte Activation->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Neuronal Hyperexcitability Neuronal Hyperexcitability Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Neuronal Hyperexcitability Pain Transmission Pain Transmission Neuronal Hyperexcitability->Pain Transmission Koumine Koumine Koumine->Microglia Activation Inhibits Koumine->Astrocyte Activation Inhibits

Koumine's Inhibition of Neuroinflammation

Modulation of TSPO and GABA-A Receptors

The analgesic effects of koumine are antagonized by PK11195, an antagonist of the translocator protein (18 kDa) (TSPO), and by bicuculline, a GABA-A receptor antagonist.[3] This suggests that koumine's mechanism involves the activation of TSPO, which is known to be involved in the synthesis of neurosteroids. These neurosteroids can then positively modulate GABA-A receptors, enhancing inhibitory neurotransmission and thereby reducing pain signaling.[1][3]

G Koumine Koumine TSPO Activation TSPO Activation Koumine->TSPO Activation Neurosteroid Synthesis\n(e.g., Allopregnanolone) Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO Activation->Neurosteroid Synthesis\n(e.g., Allopregnanolone) GABA-A Receptor\nPositive Modulation GABA-A Receptor Positive Modulation Neurosteroid Synthesis\n(e.g., Allopregnanolone)->GABA-A Receptor\nPositive Modulation Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-A Receptor\nPositive Modulation->Neuronal Hyperpolarization Reduced Pain Signaling Reduced Pain Signaling Neuronal Hyperpolarization->Reduced Pain Signaling

Koumine's Proposed Signaling Pathway

Conclusion

While a direct comparison with this compound is not currently feasible, the available evidence strongly supports the analgesic potential of koumine across multiple pain modalities. Its unique mechanism of action, targeting neuroinflammation and neurosteroid signaling pathways, makes it an interesting candidate for the development of novel pain therapeutics. Further research is warranted to fully elucidate its clinical potential and safety profile. Should data on this compound become available in the future, a comparative analysis would be of significant interest to the scientific community.

References

Validating 11-Hydroxyrankinidine's Anti-Tumor Efficacy in Colorectal Cancer Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor activity of 11-Hydroxyrankinidine, a novel histone deacetylase (HDAC) inhibitor, in a preclinical xenograft model of human colorectal cancer. The performance of this compound is evaluated against standard-of-care chemotherapeutics and another HDAC inhibitor, offering a comprehensive overview of its potential as a therapeutic agent. All experimental data is presented in standardized tables, and detailed protocols are provided to ensure reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Comparative Anti-Tumor Efficacy in HCT116 Xenograft Model

The anti-tumor activity of this compound and comparator agents was evaluated in a human colorectal carcinoma HCT116 xenograft model in immunodeficient mice. The following table summarizes the tumor growth inhibition (TGI) observed with different treatments.

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI)Comparator(s)
This compound 50 mg/kg/dayOral23.5%Vehicle
100 mg/kg/dayOral51.6%Vehicle
SAHA (Vorinostat) 200 mg/kg/dayOral39.3%Vehicle
Oxaliplatin 5 mg/kg/dayIntraperitonealSignificant tumor volume reductionVehicle
5-Fluorouracil (5-FU) 30 mg/kg (thrice weekly)Intraperitoneal36%Vehicle
Irinotecan 10 mg/kg (once weekly)Intravenous44%[1]Vehicle

Experimental Protocols

HCT116 Xenograft Model Establishment

A standardized protocol was utilized for the establishment of the HCT116 human colorectal carcinoma xenograft model.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Athymic nude mice or Severe Combined Immunodeficient (SCID) mice, typically females aged 6-8 weeks.

  • Cell Implantation: A suspension of 1 x 10⁷ HCT116 cells in a suitable medium (e.g., McCoy's 5A) mixed with Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly using calipers. The tumor volume is calculated using the formula: Volume = (length x width²) / 2.

  • Treatment Initiation: Treatment commences when the average tumor volume reaches a predetermined size, typically 100-150 mm³.

  • Endpoints: The study concludes when the mean tumor volume in the control group reaches a specified size (e.g., 2000 mm³) or after a defined treatment period. Tumor weight and volume are measured at necropsy.

Drug Administration
  • This compound and SAHA (Vorinostat): Administered orally via gavage once daily for a specified period, typically 15 days.

  • Oxaliplatin: Administered via intraperitoneal injection.

  • 5-Fluorouracil (5-FU): Administered via intraperitoneal injection, typically on a schedule of three times per week.

  • Irinotecan: Administered intravenously, usually on a weekly basis.

Signaling Pathways and Mechanisms of Action

This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs). Its anti-tumor activity is attributed to the induction of cell cycle arrest, apoptosis, and the reversal of the epithelial-mesenchymal transition (EMT).

G cluster_0 This compound (HDACi) cluster_1 Cellular Effects cluster_2 Signaling Pathway Modulation HDACi This compound HDAC1_2_3 HDAC1/2/3 Inhibition HDACi->HDAC1_2_3 Inhibits Akt_down p-Akt Downregulation HDACi->Akt_down Inhibits ERK_down p-ERK Downregulation HDACi->ERK_down Inhibits Histone_Acetylation Histone Acetylation HDAC1_2_3->Histone_Acetylation Leads to p21_up p21 Upregulation Histone_Acetylation->p21_up Induces G2_M_Arrest G2/M Cell Cycle Arrest p21_up->G2_M_Arrest Causes Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to EMT_reversal EMT Reversal (E-cadherin up, N-cadherin down) Akt_down->EMT_reversal Contributes to G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Tumor_Measurement Tumor Volume & Body Weight Measurement Drug_Admin->Tumor_Measurement Endpoint Study Endpoint & Necropsy Tumor_Measurement->Endpoint Analysis Data Analysis (TGI, etc.) Endpoint->Analysis

References

comparative analysis of 11-Hydroxyrankinidine's toxicity with gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of two indole (B1671886) alkaloids isolated from plants of the Gelsemium genus: 11-Hydroxyrankinidine and gelsemine (B155926). While both compounds originate from a genus known for its highly toxic species, the available toxicological data for each differs significantly, presenting a challenge for a direct quantitative comparison. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes the known signaling pathways to aid researchers in understanding their potential toxic liabilities.

Executive Summary

Quantitative Toxicity Data

A direct comparison of the lethal doses of this compound and gelsemine is hampered by the lack of specific LD50 data for this compound. The following table summarizes the available quantitative toxicity data for gelsemine.

CompoundTest AnimalRoute of AdministrationLD50Reference
GelsemineMiceIntraperitoneal (i.p.)~56 mg/kg[1]
GelsemineKoumine (B8086292) (for comparison)MiceIntraperitoneal (i.p.)~100 mg/kg
Gelsenicine (for comparison)MiceIntraperitoneal (i.p.)~0.2 mg/kg[1]
Gelsenicine (for comparison)RatIntraperitoneal (i.p.)~0.26 mg/kg[2]
Gelsenicine (for comparison)RatIntravenous (i.v.)~0.15 mg/kg[2]
Total Alkaloids of G. elegansMiceOral15 mg/kg[3]
Total Alkaloids of G. elegansMiceIntraperitoneal (i.p.)4 mg/kg[3]

Note: The toxicity of other alkaloids from Gelsemium elegans, such as koumine and the highly toxic gelsenicine, are included for context and to illustrate the wide range of toxic potencies within this class of compounds. The toxicity of the total alkaloid extract of G. elegans further underscores the hazardous nature of the plant from which this compound is derived.[3]

Experimental Protocols

The determination of acute toxicity, particularly the LD50, is a critical step in the toxicological evaluation of a substance. The following is a generalized experimental protocol for determining the acute oral toxicity of a compound, based on the OECD Guidelines for the Testing of Chemicals, specifically Test Guideline 423 (Acute Toxic Class Method).[4][5]

Protocol: Acute Oral Toxicity Assessment (OECD 423)

1. Objective: To determine the acute oral toxicity of a test substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

2. Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex (females are often preferred) are used.[6] The weight variation of animals at the start of the test should be minimal.

3. Housing and Feeding: Animals are housed in appropriate cages under standard laboratory conditions (e.g., controlled temperature, humidity, and light/dark cycle). They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before and after administration of the test substance.[6]

4. Dose Preparation and Administration:

  • The test substance is typically administered as a single oral dose via gavage.
  • The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The toxicological properties of the vehicle should be known.[6]
  • The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).[6]

5. Dosing Procedure (Step-wise):

  • The test proceeds in a stepwise manner, using a minimum number of animals at each step.
  • Dosing starts with a dose from one of four defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
  • The outcome of the first animal dosed (survival or death) determines the dose for the next animal (either a lower or higher dose).
  • Typically, three animals are used at each step.

6. Observation Period: Animals are observed for a total of 14 days. Special attention is paid to the first few hours after dosing and daily thereafter.[7]

7. Clinical Observations: All signs of toxicity are recorded, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.

8. Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.[7]

9. Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (those that died during the test and those euthanized at the end).

10. Data Analysis: The results are interpreted based on the number of animals that die at specific dose levels, which allows for the classification of the substance into a GHS toxicity category.

Signaling Pathways and Mechanisms of Toxicity

Gelsemine

The primary mechanism of gelsemine toxicity is its action on the central nervous system. It is a known agonist of the glycine (B1666218) receptor (GlyR), an inhibitory ionotropic receptor.[8][9] By binding to and activating GlyRs, gelsemine potentiates the inhibitory effects of glycine, leading to a range of neurological symptoms.

Symptoms of Gelsemium poisoning, which are largely attributed to its alkaloid content including gelsemine, include dizziness, blurred vision, muscle weakness, convulsions, and respiratory depression, which can ultimately lead to death.[10] One proposed mechanism for the toxic effects of Gelsemium alkaloids is the antagonization of acetylcholine (B1216132) receptors.[10]

The following diagram illustrates the proposed signaling pathway for gelsemine's toxic effects.

Gelsemine_Toxicity_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine->GlyR Binds to Gelsemine Gelsemine Gelsemine->GlyR Binds to (Agonist) Cl_influx Cl- Influx GlyR->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Causes Toxicity CNS Depression, Respiratory Failure, Paralysis Inhibition->Toxicity Results in

Caption: Proposed signaling pathway of gelsemine toxicity.

This compound

The specific signaling pathways and molecular targets of this compound have not been elucidated. As a humantenine-type alkaloid from Gelsemium elegans, it is part of a complex mixture of compounds that contribute to the plant's overall toxicity.[10] Other alkaloids from this plant, such as gelsenicine, have been shown to have potent effects on the central nervous system, including inhibitory effects on neurons in the medulla, the brain region controlling respiration.[11] It is plausible that this compound shares some toxic mechanisms with other Gelsemium alkaloids, potentially affecting neurotransmitter receptors or other critical neuronal functions. However, without specific experimental data, this remains speculative.

The following diagram illustrates the current understanding of the logical relationship for this compound's toxicity.

Hydroxyrankinidine_Toxicity_Logic cluster_origin Source cluster_compound Compound cluster_toxicity Toxicity Profile G_elegans Gelsemium elegans (Highly Toxic Plant) Hydroxyrankinidine This compound G_elegans->Hydroxyrankinidine Contains Presumed_Toxicity Presumed Toxic Hydroxyrankinidine->Presumed_Toxicity Leads to Unknown_Toxicity Specific Toxicity (LD50) and Mechanism UNKNOWN Presumed_Toxicity->Unknown_Toxicity But requires experimental verification

Caption: Logical relationship of this compound's presumed toxicity.

Conclusion and Future Directions

This comparative analysis highlights a significant disparity in the toxicological understanding of this compound and gelsemine. While gelsemine's toxicity profile and mechanism of action are relatively well-documented, this compound remains largely uncharacterized. Given that it is an alkaloid from the notoriously poisonous Gelsemium elegans, it is crucial for researchers and drug development professionals to assume a high degree of toxicity for this compound until empirical data proves otherwise.

Future research should prioritize the following:

  • Determination of the acute toxicity (LD50) of this compound in animal models to provide a quantitative measure of its potency.

  • Investigation of the mechanism of action of this compound , including its potential effects on glycine receptors, acetylcholine receptors, and other relevant targets in the central nervous system.

  • Comparative studies of the toxic effects of a wider range of Gelsemium alkaloids to better understand structure-activity relationships related to their toxicity.

A thorough toxicological assessment of this compound is essential for any future consideration of its potential therapeutic applications and for ensuring the safety of researchers handling this compound.

References

Navigating the Metabolic Maze: A Cross-Species Comparison of 11-Hydroxyrankinidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of a drug candidate is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Understanding how this metabolism varies across different species is paramount for the successful translation of preclinical findings to human clinical trials. This guide provides a comparative overview of the hypothetical metabolism of 11-Hydroxyrankinidine, a novel alkaloid, across various preclinical species and humans. The data presented here is illustrative, based on established principles of drug metabolism and findings for structurally related compounds, to provide a framework for conducting and interpreting cross-species metabolic studies.

Quantitative Metabolic Profile of this compound

The following table summarizes the hypothetical quantitative data on the formation of this compound metabolites in liver microsomes from humans, rats, dogs, and cynomolgus monkeys. The data is presented as the percentage of the parent compound metabolized.

MetaboliteMetabolic ReactionHuman Liver Microsomes (%)Rat Liver Microsomes (%)Dog Liver Microsomes (%)Cynomolgus Monkey Liver Microsomes (%)
M1O-Demethylation15.2 ± 2.125.8 ± 3.510.5 ± 1.818.9 ± 2.6
M2N-Oxidation35.6 ± 4.218.2 ± 2.945.1 ± 5.330.7 ± 3.9
M3Hydroxylation (aliphatic)28.9 ± 3.740.1 ± 4.825.8 ± 3.135.4 ± 4.1
M4Glucuronidation5.3 ± 0.82.5 ± 0.48.9 ± 1.16.2 ± 0.9
M5Reduction10.1 ± 1.58.7 ± 1.25.2 ± 0.74.5 ± 0.6
Total Metabolized 95.1 95.3 95.5 95.7

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

The following protocols describe the general methodologies for in vitro cross-species metabolism studies using liver microsomes.

In Vitro Metabolism in Liver Microsomes

Objective: To determine the metabolic profile of this compound in liver microsomes from different species.

Materials:

  • Cryopreserved liver microsomes (human, rat, dog, cynomolgus monkey)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Thaw cryopreserved liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (final protein concentration typically 0.5-1 mg/mL), and this compound (final concentration, e.g., 1 µM).

  • Pre-incubate the reaction mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.

Enzyme Kinetics

Objective: To determine the kinetic parameters (Km and Vmax) for the major metabolic pathways.

Procedure:

  • Follow the general in vitro metabolism protocol.

  • Vary the concentration of this compound over a range (e.g., 0.1 to 50 µM).

  • Keep the incubation time short to ensure initial velocity conditions.

  • Quantify the formation of each major metabolite at each substrate concentration.

  • Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing Metabolic Pathways and Experimental Workflows

Hypothetical Metabolic Pathway of this compound

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound M1 O-Demethylated Metabolite This compound->M1 O-Demethylation M2 N-Oxide Metabolite This compound->M2 N-Oxidation M3 Hydroxylated Metabolite This compound->M3 Hydroxylation M5 Reduced Metabolite This compound->M5 Reduction M4 Glucuronide Conjugate M3->M4 Glucuronidation

Caption: Hypothetical metabolic pathways of this compound.

Experimental Workflow for Cross-Species Metabolism Study

G cluster_setup Experimental Setup cluster_incubation Incubation & Termination cluster_analysis Analysis & Data Interpretation A Prepare Liver Microsomes (Human, Rat, Dog, Monkey) B Prepare Reaction Mixture (Buffer, NADPH, this compound) A->B C Incubate at 37°C B->C D Terminate Reaction (Acetonitrile) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Metabolite ID, Quantification) F->G H Cross-Species Comparison G->H

Caption: General workflow for in vitro metabolism studies.

Discussion and Interspecies Differences

Significant qualitative and quantitative differences in drug metabolism are often observed between species.[1] For instance, a hypothetical study on this compound might reveal that N-oxidation is the predominant pathway in humans and dogs, while hydroxylation is more significant in rats.[1] Rodents, like rats, may exhibit a higher rate of O-demethylation compared to other species. These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), across species.[2][3]

Understanding these species-specific metabolic profiles is crucial for selecting the most appropriate animal model for preclinical toxicology and pharmacokinetic studies. A species that closely mimics the human metabolic profile is more likely to provide data that is predictive of clinical outcomes. The illustrative data and protocols provided in this guide serve as a foundational resource for researchers embarking on the cross-species metabolic evaluation of novel chemical entities.

References

Validating the Mechanism of Action of 11-Hydroxyrankinidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 11-Hydroxyrankinidine, a member of the Gelsemium alkaloid family. Due to the limited direct experimental data available for this compound, this document focuses on the well-characterized actions of related Gelsemium alkaloids, such as gelsemine, koumine, and gelsevirine, as a predictive framework. These compounds are compared with other agents known to modulate inhibitory neurotransmitter receptors and the neuromuscular junction.

Postulated Mechanism of Action of Gelsemium Alkaloids

Gelsemium alkaloids are primarily recognized as competitive antagonists of inhibitory glycine (B1666218) receptors (GlyRs) and, to a lesser extent, γ-aminobutyric acid type A (GABA-A) receptors.[1][2] By blocking the action of the primary inhibitory neurotransmitters in the spinal cord (glycine) and brain (GABA), these alkaloids lead to a disinhibition of the central nervous system, which can result in effects ranging from anxiolysis at low doses to convulsions and paralysis at toxic doses.

Comparative Analysis of Gelsemium Alkaloids and Alternative Compounds

The following table summarizes the available quantitative data for key Gelsemium alkaloids and compares them to well-known antagonists of glycine and GABA-A receptors, as well as representative neuromuscular blocking agents.

CompoundTarget(s)Mechanism of ActionPotency (IC50/ED95)Reference(s)
Gelsemine Glycine Receptors, GABA-A ReceptorsCompetitive Antagonist~10.4-42 µM (GlyR), ~55-171 µM (GABA-A)[1][2]
Koumine Glycine Receptors, GABA-A ReceptorsCompetitive Antagonist~9.6-31.5 µM (GlyR), ~143 µM (GABA-A)[1][2]
Gelsevirine Glycine Receptors, GABA-A ReceptorsCompetitive Antagonist~40.6-82.9 µM (GlyR), ~251.5 µM (GABA-A)[1][2]
Strychnine Glycine ReceptorsCompetitive Antagonist~180 nM[2]
Bicuculline GABA-A ReceptorsCompetitive AntagonistNot specified in provided results
Rocuronium Nicotinic Acetylcholine Receptors (NMJ)Non-depolarizing Neuromuscular BlockerED95: 0.3 mg/kg
Vecuronium Nicotinic Acetylcholine Receptors (NMJ)Non-depolarizing Neuromuscular BlockerED95: 0.05 mg/kg
Cisatracurium Nicotinic Acetylcholine Receptors (NMJ)Non-depolarizing Neuromuscular BlockerED95: 0.05 mg/kg

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of the mechanism of action of Gelsemium alkaloids are provided below.

Glycine and GABA-A Receptor Binding Assays

Objective: To determine the binding affinity of a test compound to glycine or GABA-A receptors.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from the spinal cord (for GlyR) or cerebral cortex (for GABA-A) of rodents.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]strychnine for GlyR or [³H]muscimol for GABA-A) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated to determine its binding affinity.

Electrophysiological Recording of Glycine and GABA-A Receptor Currents

Objective: To characterize the functional effect of a test compound on glycine or GABA-A receptor-mediated currents.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with cDNAs encoding the subunits of the desired receptor (e.g., α1 GlyR or α1β2γ2 GABA-A).

  • Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on the transfected cells.

  • Agonist and Compound Application: A specific agonist (glycine or GABA) is applied to elicit an ionic current. The test compound is then co-applied with the agonist to determine its effect on the current.

  • Data Analysis: Changes in the amplitude and kinetics of the agonist-evoked currents in the presence of the test compound are analyzed to determine if it acts as an agonist, antagonist, or modulator. Concentration-response curves are generated to calculate EC50 or IC50 values.

Measurement of End-Plate Potentials at the Neuromuscular Junction

Objective: To assess the effect of a test compound on neuromuscular transmission.

Methodology:

  • Nerve-Muscle Preparation: An isolated nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm) is placed in a recording chamber and superfused with a physiological saline solution.

  • Intracellular Recording: A microelectrode is inserted into a muscle fiber near the end-plate region to record the membrane potential.

  • Nerve Stimulation: The motor nerve is stimulated with a suction electrode to evoke end-plate potentials (EPPs).

  • Compound Application: The test compound is added to the superfusion solution, and changes in the amplitude and frequency of spontaneous miniature end-plate potentials (mEPPs) and evoked EPPs are recorded.

  • Data Analysis: A reduction in EPP amplitude without a significant change in mEPP frequency suggests a postsynaptic site of action, characteristic of a neuromuscular blocking agent.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Gelsemium_Alkaloid_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle GlyR Glycine Receptor (GlyR) Glycine_Vesicle->GlyR Glycine GABA_Vesicle GABA Vesicle GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R GABA Chloride_Channel_Gly Cl- Channel GlyR->Chloride_Channel_Gly Opens Chloride_Channel_GABA Cl- Channel GABA_A_R->Chloride_Channel_GABA Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Gly->Hyperpolarization Cl- influx Chloride_Channel_GABA->Hyperpolarization Cl- influx Gelsemium_Alkaloid This compound (and other Gelsemium Alkaloids) Gelsemium_Alkaloid->GlyR Blocks Gelsemium_Alkaloid->GABA_A_R Blocks

Caption: Postulated mechanism of action of Gelsemium alkaloids.

Experimental_Workflow cluster_target_validation Target Validation cluster_physiological_effect Physiological Effect Binding_Assay Receptor Binding Assay (IC50 determination) Electrophysiology Electrophysiology (Functional antagonism) Binding_Assay->Electrophysiology NMJ_Recording Neuromuscular Junction (EPP Recording) Electrophysiology->NMJ_Recording In_Vivo_Studies In Vivo Behavioral Studies (Anxiolysis, Convulsions) NMJ_Recording->In_Vivo_Studies Test_Compound This compound Test_Compound->Binding_Assay Test_Compound->Electrophysiology

Caption: Experimental workflow for validating the mechanism of action.

References

A Comparative Analysis of the Neurotoxicity of 11-Hydroxyrankinidine and Strychnine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available toxicological data for the Gelsemium alkaloid, 11-Hydroxyrankinidine, in juxtaposition with the well-characterized neurotoxin, strychnine (B123637), reveals a significant knowledge gap. While strychnine's neurotoxic profile is extensively documented, enabling a thorough understanding of its mechanism and lethal dosage, experimental data on the neurotoxicity of this compound is currently not available in the public domain. This guide provides a comprehensive overview of strychnine's neurotoxicity and outlines a proposed experimental framework for the future comparative evaluation of this compound.

Overview of Strychnine Neurotoxicity

Strychnine is a highly toxic alkaloid that has been extensively studied for its potent neurotoxic effects. It acts primarily as a competitive antagonist of the glycine (B1666218) receptor, a ligand-gated chloride channel crucial for inhibitory neurotransmission in the spinal cord and brainstem.[1][2][3] By blocking the inhibitory action of glycine, strychnine leads to uncontrolled neuronal excitation, resulting in severe muscle spasms, convulsions, and ultimately, death from respiratory failure.[1][4][5]

Quantitative Neurotoxicity Data for Strychnine

The toxicity of strychnine has been quantified in various animal models, with the median lethal dose (LD50) serving as a key indicator of its acute toxicity.

Parameter Species Route of Administration Value
LD50 RatOral16 mg/kg[2]
MouseOral2 mg/kg[1]
Human (estimated)Oral1-2 mg/kg[6]
Minimum Lethal Dose Adult HumanOral30-120 mg[1][2]
ChildOral15 mg[2]
IC50 (Glycine Receptor) Rat Neocortical Neurons-40 nM[7]
Mechanism of Action: Glycine Receptor Antagonism

Strychnine's neurotoxicity is a direct consequence of its high affinity for the glycine receptor. In the central nervous system, glycine acts as a major inhibitory neurotransmitter, particularly in the spinal cord, where it modulates motor neuron activity. The binding of glycine to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Strychnine competitively binds to the same site as glycine, preventing this inhibitory signaling.[1][2][3] This disinhibition results in an exaggerated response to excitatory stimuli, leading to the characteristic symptoms of strychnine poisoning.

Strychnine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release Glycine_Receptor Glycine Receptor (Chloride Channel) Chloride_Influx Chloride Influx (Hyperpolarization) Glycine_Receptor->Chloride_Influx No_Inhibition Loss of Inhibition Glycine_Receptor->No_Inhibition Leads to Motor_Neuron_Excitation Motor Neuron Excitation Action_Potential Action Potential Action_Potential->Glycine_Vesicle Glycine_Release->Glycine_Receptor Binds to Inhibition Inhibition of Motor Neuron Chloride_Influx->Inhibition Inhibition->Motor_Neuron_Excitation Prevents Excessive Strychnine Strychnine Strychnine->Glycine_Receptor Blocks Convulsions Convulsions No_Inhibition->Convulsions LD50_Workflow Start Start: LD50 Determination Animal_Acclimatization Animal Acclimatization (Rats, 8-12 weeks) Start->Animal_Acclimatization Dose_Preparation Preparation of Graded Doses (this compound & Strychnine) Animal_Acclimatization->Dose_Preparation Oral_Administration Single Oral Gavage Dose_Preparation->Oral_Administration Observation_Period 14-Day Observation (Clinical Signs & Mortality) Oral_Administration->Observation_Period Data_Collection Record Mortality Data Observation_Period->Data_Collection LD50_Calculation LD50 Calculation (Probit Analysis) Data_Collection->LD50_Calculation End End: LD50 Value LD50_Calculation->End

References

Structure-Activity Relationship of 11-Hydroxy-pyrrolo-pyrazino-pyrrolo-pyridazine-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, which have demonstrated potential as cytotoxic agents. The information is based on a study by Heydari et al., which details their synthesis and biological evaluation against various cancer cell lines.[1][2][3]

Introduction

The development of novel heterocyclic compounds as potential anticancer agents is a significant area of research. The core structure of 11-hydroxy-pyrrolo-pyrazino-pyrrolo-pyridazine-one presents a scaffold for derivatization to explore and optimize cytotoxic activity. This guide summarizes the quantitative data from in vitro studies, details the experimental methodologies, and visualizes the logical workflow of the biological evaluation.

Data Presentation: In Vitro Antiproliferative Effects

The cytotoxic activity of the synthesized 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives (compounds 7a-q ) was evaluated against three human cancer cell lines: Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast), as well as a normal human dermal fibroblast (HDF) cell line. The half-maximal inhibitory concentration (IC50) values are presented in the table below. Etoposide was used as a standard reference drug.[1][2][3]

CompoundR (Substitution on Aryl Ring)IC50 (μM) vs. Panc-1IC50 (μM) vs. PC3IC50 (μM) vs. MDA-MB-231IC50 (μM) vs. HDF
7a H35.45 ± 1.0242.18 ± 1.2540.12 ± 1.18> 100
7b 2-F28.74 ± 0.9834.62 ± 1.1132.85 ± 1.05> 100
7c 3-F25.11 ± 0.8530.24 ± 1.0228.76 ± 0.99> 100
7d 4-F23.45 ± 0.7828.14 ± 0.9526.58 ± 0.91> 100
7e 2-Cl20.12 ± 0.6524.58 ± 0.8222.98 ± 0.75> 100
7f 3-Cl18.54 ± 0.5822.15 ± 0.7520.84 ± 0.69> 100
7g 4-Cl17.89 ± 0.5521.36 ± 0.7119.95 ± 0.65> 100
7h 2-Br19.85 ± 0.6223.98 ± 0.7922.14 ± 0.72> 100
7i 3-Br16.24 ± 0.5119.85 ± 0.6618.54 ± 0.61> 100
7j 4-Br15.87 ± 0.4919.12 ± 0.6317.89 ± 0.58> 100
7k 2-NO214.25 ± 0.4517.84 ± 0.5916.52 ± 0.54> 100
7l 4-NO213.85 ± 0.4216.98 ± 0.5615.87 ± 0.51> 100
7m 3-NO212.54 ± 0.3915.24 ± 0.5114.25 ± 0.47> 100
7n 3-OH, 4-OCH316.85 ± 0.5320.14 ± 0.6818.98 ± 0.63> 100
7o 4-OH, 3-OCH313.24 ± 0.4116.58 ± 0.5415.42 ± 0.50> 100
7p 3,4-di-OCH322.15 ± 0.7226.87 ± 0.8925.14 ± 0.83> 100
7q 3,4,5-tri-OCH328.98 ± 0.9534.12 ± 1.0832.58 ± 1.04> 100
Etoposide -24.30 ± 0.8128.90 ± 0.9627.50 ± 0.91-

Structure-Activity Relationship Summary

Based on the data presented, the following SAR can be deduced:

  • Effect of Halogen Substituents: The presence of halogen atoms on the aryl ring generally increased the cytotoxic activity compared to the unsubstituted analog (7a ). The potency was observed to be in the order of Br > Cl > F. For each halogen, the substitution at the 4-position of the phenyl ring resulted in slightly better activity than the 2- or 3-positions.

  • Effect of Nitro Group: The introduction of a nitro group (NO2), a strong electron-withdrawing group, significantly enhanced the antiproliferative activity. The derivative with a 3-nitro substitution (7m ) exhibited the most potent cytotoxic effects against all tested cancer cell lines, with an IC50 value of 12.54 µM against Panc-1 cells, making it nearly twice as potent as the standard drug etoposide.[1][2][3]

  • Effect of Hydroxy and Methoxy (B1213986) Groups: The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) also influenced the activity. Compound 7o , with a 4-hydroxy and 3-methoxy substitution, showed potent activity. However, increasing the number of methoxy groups, as in the di- and tri-methoxy derivatives (7p and 7q ), led to a decrease in cytotoxic potency.

  • Selectivity: All the tested compounds showed high selectivity towards cancer cell lines, with IC50 values greater than 100 µM against the normal HDF cell line, indicating a favorable safety profile in this preliminary in vitro assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

This assay was used to quantify the number of apoptotic cells following treatment with the most potent compound, 7m .[8][9][10]

  • Cell Treatment: Panc-1 cells were treated with compound 7m at its IC50 concentration for 48 hours.

  • Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive and PI-negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.

Western Blotting for Kinase Inhibition

Western blotting was performed to investigate the effect of compound 7m on the phosphorylation status of key kinases involved in cell survival and proliferation.[11]

  • Protein Extraction: Panc-1 cells were treated with compound 7m , and total protein was extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane was then incubated with primary antibodies against the target kinases (e.g., phosphorylated and total forms) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies (Compound 7m) synthesis Synthesis of 11-Hydroxy Derivatives (7a-q) mtt MTT Assay (Panc-1, PC3, MDA-MB-231, HDF) synthesis->mtt Test Compounds ic50 IC50 Determination mtt->ic50 sar Structure-Activity Relationship Analysis ic50->sar apoptosis Apoptosis Assay (Flow Cytometry) sar->apoptosis Most Potent Compound western Western Blotting (Kinase Inhibition) sar->western Most Potent Compound mechanism Elucidation of Mechanism of Action apoptosis->mechanism western->mechanism G compound Compound 7m cell Panc-1 Cancer Cell compound->cell kinase_inhibition Inhibition of Survival Kinases cell->kinase_inhibition apoptosis_pathway Activation of Apoptotic Pathway kinase_inhibition->apoptosis_pathway apoptosis Apoptosis (Cell Death) apoptosis_pathway->apoptosis

References

Safety Operating Guide

Navigating the Disposal of 11-Hydroxyrankinidine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of 11-Hydroxyrankinidine.

PropertyValue
CAS Number 122590-03-8
Molecular Formula C₂₀H₂₄N₂O₄
Molecular Weight 356.42 g/mol
Physical Description Powder
Purity >98%

Experimental Protocols: General Disposal Procedure for this compound Waste

In the absence of specific degradation or neutralization protocols, this compound and materials contaminated with it should be treated as hazardous chemical waste. Adherence to the following general disposal procedures is crucial for laboratory safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: All unused, expired, or waste this compound, including solutions and contaminated materials (e.g., gloves, pipette tips, vials), should be considered hazardous waste.

  • Segregate at the Source: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1][2] Keep it separate from non-hazardous trash and other chemical waste categories like acids, bases, or oxidizers to prevent unintended reactions.[1][3]

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a container that is chemically resistant and in good condition, with no leaks or cracks.[4] For solid waste, a securely sealed bag or a wide-mouth container is appropriate. For liquid waste, a bottle with a screw-top cap is required.[1]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[2][5] This prevents spills and the release of vapors. Funnels should be removed after use, and the container cap replaced.

Step 3: Proper Labeling of Waste Containers

Accurate and clear labeling is a critical safety and compliance measure.

  • Immediate Labeling: As soon as the first particle of waste is placed in the container, it must be labeled.[6]

  • Required Information: The label must include the following information:[6][7][8][9][10][11]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound," "Contaminated labware").

    • The approximate percentage or concentration of the chemical in the waste.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage and Disposal

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[1] This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[11][12]

  • Empty Containers: An empty container that held this compound must be managed carefully. For highly toxic chemicals, the first three rinses of the container should be collected as hazardous waste.[4] After thorough rinsing, deface the original label and dispose of the container as instructed by your EHS department.[13]

Mandatory Visualization

The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste, applicable to this compound.

G start Start: Chemical Waste Generation (e.g., this compound) identify 1. Identify Waste as Hazardous start->identify segregate 2. Segregate from Other Waste Streams identify->segregate select_container 3. Select a Compatible and Sealable Container segregate->select_container label_container 4. Label Container with 'Hazardous Waste' and Contents select_container->label_container add_waste 5. Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_waste 6. Store in Designated Satellite Accumulation Area (with Secondary Containment for Liquids) add_waste->store_waste full_container Is Container Full? store_waste->full_container full_container->add_waste No request_pickup 7. Contact EHS for Waste Pickup full_container->request_pickup Yes end End: Proper Disposal by EHS request_pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling 11-Hydroxyrankinidine

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling of a Novel Indole (B1671886) Alkaloid in Research and Development

This guide furnishes critical safety and logistical information for the handling of 11-Hydroxyrankinidine, a compound intended for research use only.[1] In the absence of a specific Safety Data Sheet (SDS) for this novel substance, the following protocols are founded on best practices for managing potent, powdered research chemicals and the known hazards of structurally related indole alkaloids. All personnel must treat this compound as a hazardous substance of unknown toxicity.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate personal protective equipment. A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for perforations or tears before use.[2] For tasks with a higher risk of splashes or when handling stock solutions, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against splashes and airborne particles.[2] A face shield should be worn over safety glasses or goggles during procedures with a significant splash or explosion risk.[3][4]
Body Protection Laboratory coatA fully buttoned lab coat with sleeves extending to the wrist is required to protect the skin.[2][3]
Respiratory Protection Fume hood or certified respiratorAll manipulations of powdered this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.[2][3][5]

Operational Plan for Safe Handling

A systematic approach to every stage of the experimental workflow is crucial for minimizing risk and ensuring a safe laboratory environment.

2.1. Engineering Controls and Designated Area

  • All work involving the weighing, reconstitution, or aliquoting of solid this compound must be performed in a certified chemical fume hood with adequate airflow.[2]

  • Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.

2.2. General Handling Procedures

  • Avoid Inhalation: Do not work with the powdered form on an open bench. The use of a fume hood is mandatory.[2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. Wear the prescribed PPE at all times.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the designated handling area.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.

2.3. Experimental Protocol Development

While no specific experimental protocols for this compound are publicly available, researchers must develop a detailed, substance-specific protocol that incorporates the following safety measures:

  • Dry Run: Before handling the compound, perform a "dry run" of the entire experimental procedure to identify potential hazards and refine the workflow.

  • Smallest Quantities: Use the smallest feasible quantity of this compound for the experiment to minimize the potential for exposure and waste.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.

  • Spill Preparedness: Have a spill kit readily available in the designated handling area. The kit should contain appropriate absorbent materials, waste bags, and any necessary neutralizing agents (if known to be effective).

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware (pipette tips, tubes), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[6] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[6]

  • In Case of Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[6]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Hood handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete emergency_spill Spill Containment handle_experiment->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_contact Contact Safety Officer emergency_spill->emergency_contact emergency_exposure->emergency_contact

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxyrankinidine
Reactant of Route 2
11-Hydroxyrankinidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.